2,4-Dichloro-5-methylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPJNQNLAKJWKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505457 | |
| Record name | 2,4-Dichloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56961-78-5 | |
| Record name | 2,4-Dichloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4-Dichloro-5-methylpyridine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety protocols for 2,4-dichloro-5-methylpyridine (CAS No: 56961-78-5). This versatile heterocyclic compound serves as a crucial intermediate in the development of novel pharmaceutical and agrochemical agents.
Core Chemical Properties
This compound is a colorless to light yellow liquid under standard conditions.[1][2] It is characterized by a pyridine ring substituted with two chlorine atoms and one methyl group, a structure that imparts significant reactivity and makes it a valuable building block in organic synthesis.[1] It is slightly soluble in water.[2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅Cl₂N | [1][2][4] |
| Molecular Weight | 162.01 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2,4-Dichloro-5-picoline, 4,6-Dichloro-3-picoline | [4][5] |
| CAS Number | 56961-78-5 | [3][4] |
| Physical Form | Liquid | [2] |
| Appearance | Colorless | [2] |
| Predicted Boiling Point | 221.2 ± 35.0 °C | [2] |
| Predicted Density | 1.319 ± 0.06 g/cm³ | [2] |
| Solubility | Slightly soluble in water | [2][3] |
| Predicted pKa | 0.38 ± 0.10 | [2] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [2] |
Synthesis and Reactivity
The unique arrangement of chloro- and methyl- substituents on the pyridine ring makes this compound a key precursor in the synthesis of a wide range of more complex molecules. Its reactivity is dominated by the chemistry of the pyridine ring and the two chlorine atoms, which can be displaced by various nucleophiles.
General Synthesis Protocol
A common laboratory-scale synthesis of this compound involves the chlorination of 2-chloro-5-methylpyridine 1-oxide.[3]
Experimental Protocol:
-
Reaction Setup: A mixture of 2-chloro-5-methylpyridine 1-oxide and triethylamine is dissolved in dichloromethane and cooled to 0 °C in an ice bath.[3]
-
Addition of Chlorinating Agent: A solution of phosphorus oxychloride in dichloromethane is added dropwise to the cooled mixture.[3]
-
Reaction: The mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature to react for 24 hours.[3]
-
Quenching and Neutralization: Water is carefully added to the reaction mixture, followed by neutralization with a sodium hydroxide solution.[3]
-
Extraction: The organic layer is separated. The aqueous layer is then extracted with ethyl acetate.[3]
-
Washing and Drying: The combined organic layers are washed with a saturated brine solution and dried over anhydrous magnesium sulfate.[3]
-
Purification: The solvent is removed under reduced pressure to yield this compound.[3] It should be noted that a common by-product of this reaction is 2,6-dichloro-3-methyl-pyridine.[2][3]
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
While specific, publicly available spectral assignments for this compound are limited, the expected NMR data can be inferred from its structure and comparison to similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons. For the related compound 2-chloro-5-methylpyridine, the aromatic protons appear at approximately 8.18 ppm, 7.45 ppm, and 7.13 ppm, with the methyl protons at 2.27 ppm.[6] The additional chlorine atom in this compound would be expected to further shift the positions of the remaining ring protons.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals, corresponding to the five carbons of the pyridine ring and the one carbon of the methyl group. The carbons attached to the chlorine atoms (C2 and C4) would be expected to have chemical shifts in the range of 140-155 ppm. The methyl carbon would appear significantly upfield, typically in the 15-25 ppm range.
Mass spectrometry and infrared spectroscopy can also be used for further structural confirmation.[7]
Applications in Research and Development
This compound is a valuable building block due to the differential reactivity of its two chlorine atoms, which allows for selective substitution reactions.
-
Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][3] The pyridine scaffold is a common motif in many drugs, and the chloro-substituents provide convenient handles for introducing other functional groups to build more complex molecules.
-
Agrochemical Development: It is widely used in the agrochemical industry as a precursor for herbicides and fungicides.[1] The specific substitutions on the pyridine ring are crucial for the biological activity and selectivity of the final crop protection agents.
-
Material Science: The compound is also utilized in the creation of specialty polymers and coatings, where the pyridine unit can impart specific properties such as thermal stability or metal-coordinating abilities.
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting.
GHS Hazard Classification:
-
Harmful if swallowed (H302)[4]
-
Harmful in contact with skin (H312)[4]
-
Causes skin irritation (H315)[4]
-
Causes serious eye irritation (H319)[4]
-
Harmful if inhaled (H332)[4]
-
May cause respiratory irritation (H335)[4]
Handling Precautions:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing vapors or dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 56961-78-5 [m.chemicalbook.com]
- 3. This compound | 56961-78-5 [chemicalbook.com]
- 4. This compound | C6H5Cl2N | CID 12643718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]
- 7. This compound(56961-78-5) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to 2,4-Dichloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-dichloro-5-methylpyridine, a halogenated pyridine derivative. Due to its chemical structure, featuring two reactive chlorine atoms, this compound serves as a valuable intermediate in organic synthesis. This document details its physicochemical properties, spectroscopic information, a detailed experimental protocol for its synthesis, and discusses its applications, particularly as a building block in the development of agrochemicals and as a potential intermediate in the pharmaceutical industry. While broadly cited as a pharmaceutical intermediate, its direct lineage to currently marketed drugs is not prominently documented in publicly accessible literature, a factor of consideration for medicinal chemists and process development scientists.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid at room temperature.[1] Its properties make it a versatile reagent in various chemical transformations. The key physicochemical data are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₆H₅Cl₂N | [2] |
| Molecular Weight | 162.01 g/mol | [2][3] |
| CAS Number | 56961-78-5 | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 221.2 ± 35.0 °C (Predicted) | [4] |
| Density | 1.319 ± 0.06 g/cm³ (Predicted) | [4] |
| Water Solubility | Slightly soluble | [3][4] |
| pKa | 0.38 ± 0.10 (Predicted) | [1][4] |
| LogP | 2.69682 | [5] |
| Storage Temperature | Room Temperature, under inert atmosphere | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through the chlorination of a pyridine N-oxide precursor. The following section provides a detailed experimental protocol for this transformation.
Experimental Protocol: Synthesis from 2-chloro-5-methylpyridine 1-oxide
This protocol is based on the reaction of 2-chloro-5-methylpyridine 1-oxide with phosphorus oxychloride in the presence of a base.
Materials:
-
2-chloro-5-methylpyridine 1-oxide
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated brine solution
-
Sodium hydroxide solution
-
Magnesium sulfate (anhydrous)
-
Water
Procedure:
-
In a reaction vessel, a mixture of 2-chloro-5-methylpyridine 1-oxide and triethylamine is prepared in dichloromethane.
-
The mixture is cooled to 0 °C using an ice bath.
-
A solution of phosphorus oxychloride in dichloromethane is added dropwise to the cooled mixture.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 2 hours.
-
The ice bath is then removed, and the mixture is allowed to warm to room temperature and stirred for an additional 24 hours.
-
Following the 24-hour reaction period, water is carefully added to quench the reaction.
-
The mixture is neutralized with a sodium hydroxide solution.
-
The organic layer is separated. The aqueous layer is then extracted with ethyl acetate.
-
The organic layers are combined and washed with a saturated brine solution.
-
The combined organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.[3]
Note: A common by-product of this reaction is 2,6-dichloro-3-methylpyridine.[3] Purification may be required to isolate the desired product.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Applications in Research and Development
This compound is a versatile chemical intermediate with applications in several areas of chemical synthesis.
Agrochemicals
This compound serves as a building block in the synthesis of herbicides.[1] The presence of two chlorine atoms at positions 2 and 4 of the pyridine ring allows for selective nucleophilic substitution reactions, enabling the construction of more complex molecules with desired herbicidal activity.
Pharmaceutical and Fine Chemical Synthesis
In the realm of drug development and fine chemical synthesis, this compound is recognized as a useful intermediate.[1][3] Its structure provides a scaffold for the introduction of various functional groups. The chlorine atoms can be displaced by nucleophiles such as amines, alcohols, and thiols, which is a common strategy in the synthesis of biologically active compounds.
While it is broadly categorized as a pharmaceutical intermediate, extensive searches of public patent databases and scientific literature did not reveal specific, named pharmaceutical agents currently on the market that are directly synthesized from this compound. This suggests that its utility may lie in early-stage drug discovery and in the synthesis of compounds that are not yet commercialized, or that it is used in proprietary industrial processes not detailed in the public domain. For drug development professionals, this highlights the compound as a potentially underexplored building block for novel chemical entities.
Logical Relationship of Reactivity
The reactivity of the two chlorine atoms on the pyridine ring is not identical, which can allow for selective functionalization, a key aspect for medicinal chemists.
Safety and Handling
This compound is considered to have moderate toxicity and should be handled with appropriate safety precautions in a laboratory setting.[6] It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when working with this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical intermediate with established utility in the agrochemical industry and potential applications in pharmaceutical synthesis. This guide has provided a detailed summary of its chemical and physical properties, a comprehensive experimental protocol for its synthesis, and an overview of its applications. While its role as a precursor to specific marketed drugs is not widely documented, its reactive nature makes it a compound of interest for researchers and scientists engaged in the design and synthesis of novel molecules.
References
- 1. 2,4-Dichloro-5-methylpyrimidine(1780-31-0) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. This compound(56961-78-5) 1H NMR spectrum [chemicalbook.com]
- 5. This compound | C6H5Cl2N | CID 12643718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 56961-78-5 [chemicalbook.com]
An In-depth Technical Guide to the Structure Elucidation of 2,4-Dichloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 2,4-dichloro-5-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document details the spectroscopic data, experimental protocols for synthesis and analysis, and potential biological significance of this compound.
Chemical Structure and Properties
This compound is a halogenated aromatic heterocyclic compound with the chemical formula C₆H₅Cl₂N.[1][2] Its structure consists of a pyridine ring substituted with two chlorine atoms at positions 2 and 4, and a methyl group at position 5.
Molecular Structure:
Caption: Chemical structure of this compound.
A summary of its key chemical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₅Cl₂N |
| Molecular Weight | 162.02 g/mol |
| CAS Number | 56961-78-5 |
| IUPAC Name | This compound |
| Boiling Point | 221.2±35.0 °C (Predicted)[2] |
| Density | 1.319±0.06 g/cm³ (Predicted)[2] |
| LogP | 2.69682 |
| Topological Polar Surface Area | 12.89 Ų |
Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | s | 1H | H-6 |
| ~7.3 | s | 1H | H-3 |
| ~2.4 | s | 3H | -CH₃ |
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms.
| Chemical Shift (δ) (ppm) | Assignment |
| ~152 | C-2 |
| ~150 | C-4 |
| ~148 | C-6 |
| ~135 | C-5 |
| ~125 | C-3 |
| ~18 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | C-H stretching (aromatic) |
| 2980-2850 | C-H stretching (aliphatic) |
| 1600-1450 | C=C and C=N stretching (aromatic ring) |
| 850-750 | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4).
| m/z | Interpretation |
| 161/163/165 | Molecular ion peak [M]⁺, [M+2]⁺, [M+4]⁺ |
| 126/128 | Loss of a chlorine atom [M-Cl]⁺ |
| 91 | Loss of two chlorine atoms [M-2Cl]⁺ |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the chlorination of 2-chloro-5-methylpyridine 1-oxide.[2][3]
Materials:
-
2-chloro-5-methylpyridine 1-oxide
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution
-
Saturated brine solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 2-chloro-5-methylpyridine 1-oxide and triethylamine in dichloromethane is prepared in a reaction vessel and cooled to 0 °C.
-
A solution of phosphorus oxychloride in dichloromethane is added dropwise to the cooled mixture.
-
The reaction mixture is stirred at 0 °C for 2 hours and then allowed to react at room temperature for 24 hours.[2][3]
-
After the reaction is complete, water is added to the mixture.
-
The mixture is neutralized with a sodium hydroxide solution.
-
The organic layer is separated and washed with a saturated brine solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with a saturated brine solution, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[2][3]
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and MS to confirm its structure and purity.
References
An In-depth Technical Guide on 2,4-Dichloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for 2,4-Dichloro-5-methylpyridine (CAS No: 56961-78-5). It includes a summary of its chemical properties, a detailed experimental protocol for its synthesis, and general methodologies for its spectroscopic characterization. Due to the limited availability of public domain raw spectroscopic data, this guide offers standardized protocols for obtaining such data. A logical workflow for the synthesis of the title compound is also presented in a visual format.
Introduction
This compound, also known as 2,4-dichloro-5-picoline, is a halogenated pyridine derivative.[1] Such compounds are pivotal intermediates in the synthesis of a wide range of agrochemicals and pharmaceuticals.[1] The presence of two chlorine atoms on the pyridine ring provides reactive sites for nucleophilic substitution, making it a versatile building block in organic synthesis. This guide aims to consolidate the available technical information on this compound to support research and development activities.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound | [2][3] |
| Synonym | 2,4-Dichloro-5-picoline | [1][4] |
| CAS Number | 56961-78-5 | [2][4] |
| Molecular Formula | C₆H₅Cl₂N | [1][2][3] |
| Molecular Weight | 162.02 g/mol | [1][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 221.2±35.0 °C (Predicted) | |
| Density | 1.319±0.06 g/cm³ (Predicted) | |
| InChI Key | DUPJNQNLAKJWKU-UHFFFAOYSA-N | [3] |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Data |
| ¹H NMR | Data not available |
| ¹³C NMR | Data not available |
| Mass Spectrometry | Exact Mass: 160.9799046 Da |
| Infrared (IR) | Data not available |
Experimental Protocols
Synthesis of this compound[5]
This protocol describes the synthesis of this compound from 2-chloro-5-methylpyridine 1-oxide.
Materials:
-
2-chloro-5-methylpyridine 1-oxide
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH) solution
-
Saturated brine solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A mixture of 2-chloro-5-methylpyridine 1-oxide and triethylamine is prepared in dichloromethane in a round-bottom flask at 0 °C using an ice bath.[5]
-
A solution of phosphorus oxychloride in dichloromethane is added dropwise to the stirred mixture.[5]
-
After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0 °C.[5]
-
The ice bath is removed, and the reaction is allowed to proceed at room temperature for 24 hours.[5]
-
Following the reaction period, water is added to the mixture, which is then neutralized with a sodium hydroxide solution.[5]
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.[5]
-
The combined organic layers are washed with a saturated brine solution.[5]
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield this compound.[5]
General Protocol for Spectroscopic Characterization
The following are general procedures for obtaining spectroscopic data for a small organic molecule like this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically using a direct infusion or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. For a relatively small and stable molecule, Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS are common choices.
-
Analysis: Acquire the mass spectrum, which will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C-Cl, C=N, C-H, and aromatic C=C stretching vibrations).
Workflow Visualization
The following diagram illustrates the synthesis workflow for this compound.
Caption: Synthesis workflow for this compound.
Conclusion
This compound is a valuable chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals. While detailed public domain spectroscopic data is scarce, this guide provides a summary of its known properties and a reliable synthesis protocol. The general methodologies for spectroscopic characterization outlined herein offer a framework for researchers to obtain the necessary analytical data for their specific applications. Further research and publication of the full spectroscopic characterization of this compound would be beneficial to the scientific community.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H5Cl2N | CID 12643718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS: 56961-78-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. 2,4-Dichloro-5-picoline | 56961-78-5 [sigmaaldrich.com]
- 5. This compound | 56961-78-5 [chemicalbook.com]
An In-depth Technical Guide to the Safety and Handling of 2,4-Dichloro-5-methylpyridine
This guide provides comprehensive safety and handling information for 2,4-Dichloro-5-methylpyridine (CAS No. 56961-78-5), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's hazards, proper handling procedures, emergency response, and personal protection protocols.
Chemical Identification and Physical Properties
This compound is a chlorinated pyridine derivative. While detailed experimental data is limited in publicly available literature, the following properties have been reported in safety data sheets.
| Property | Value | Reference |
| CAS Number | 56961-78-5 | [1] |
| Molecular Formula | C₆H₅Cl₂N | [2] |
| Molecular Weight | 162.01 g/mol | [2] |
| Appearance | Solid | [3] |
| Specific Gravity | ~1.39 | [3] |
| Vapor Pressure | Negligible | [3] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[1][2]
| Hazard Class | Category | GHS Code | Hazard Statement | Reference |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed | [1][2] |
| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin | [1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled | [1][2] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | Category 2 | H319 | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation | [1] |
Experimental Protocols
Detailed experimental protocols for the toxicological and safety assessments of this compound are not provided in the reviewed safety data sheets. The hazard classifications are typically derived from data on analogous compounds, computational toxicology models, and non-public internal studies.
Safe Handling and Storage
Proper handling and storage are crucial to minimize risk of exposure.
4.1 Handling Procedures
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Contact: Avoid all personal contact, including the inhalation of vapors, mists, or dust.[1] Do not eat, drink, or smoke when using this product.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[1] Launder contaminated work clothes separately before reuse.[1]
-
Container Management: Keep containers securely sealed when not in use and protect them from physical damage.[1]
4.2 Storage Conditions
-
Temperature: Store at 2-8°C.[1]
-
Atmosphere: For long-term stability, storing under an inert atmosphere like argon is recommended.[1]
-
Security: The substance should be stored locked up.[1]
-
Container Type: Use polyethylene or polypropylene containers as recommended by the manufacturer.[1]
-
Incompatibilities: Avoid contact with moisture and other incompatible materials.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this chemical.
| Protection Type | Specification | Rationale | Reference |
| Eye/Face Protection | Safety glasses with side-shields, or chemical goggles and a face shield. | Protects against splashes and dust, preventing serious eye irritation. | [1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). | Prevents skin contact and subsequent irritation or absorption. | [1] |
| Body Protection | Protective clothing, overalls, and a PVC apron. | Minimizes the risk of skin contact and contamination of personal clothing. | [1] |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or in the event of a fire. | Protects the respiratory tract from irritation due to dust or vapors. | [1] |
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
6.1 First Aid Measures
The following diagram outlines the workflow for first aid after an exposure incident.
Caption: First aid workflow for this compound exposure.
6.2 Spill Response
In the case of a spill, a structured response is necessary to ensure safety and containment.
Caption: Logical workflow for handling a chemical spill.
6.3 Firefighting Measures
-
Extinguishing Media: There is no restriction on the type of extinguisher that may be used; select media appropriate for the surrounding fire.[1]
-
Specific Hazards: The substance is non-combustible, but its container may burn in a fire.[1] It may emit corrosive fumes when heated.[1]
-
Firefighter Precautions:
-
Alert the Fire Brigade to the location and nature of the hazard.[1]
-
Wear breathing apparatus and protective gloves.[1]
-
If safe, remove containers from the fire path.[1]
-
Cool fire-exposed containers with a water spray from a protected location.[1]
-
Prevent runoff from fire control from entering drains or waterways.[1]
-
Disposal Considerations
All waste materials must be disposed of in accordance with local, state, and federal regulations.[1] Place waste in a suitable, labeled container and dispose of it at an authorized hazardous or special waste collection point.[1] Contaminated packaging should be treated as the chemical itself.
References
physical and chemical properties of 2,4-Dichloro-5-picoline
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dichloro-5-picoline, also known as 2,4-dichloro-5-methylpyridine. The information is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis. This document details the compound's characteristics, experimental protocols for its synthesis and reactions, and visual representations of key chemical processes.
Core Properties and Data
2,4-Dichloro-5-picoline is a halogenated pyridine derivative recognized for its role as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its chemical structure, featuring two chlorine substituents on the pyridine ring, imparts specific reactivity that is valuable in the construction of more complex molecules.[1]
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅Cl₂N | [2][3] |
| Molecular Weight | 162.02 g/mol | [2][3] |
| CAS Number | 56961-78-5 | [2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 221.2 ± 35.0 °C (Predicted) | [4] |
| Density | 1.319 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 0.38 ± 0.10 (Predicted) | [4] |
| Solubility | Slightly soluble in water | [4][5] |
| Storage Temperature | Room temperature, under inert atmosphere | [4] |
Spectroscopic Data
While specific spectra for 2,4-Dichloro-5-picoline are not widely published, data for structurally similar compounds can provide valuable insights for characterization. For instance, the ¹H NMR and ¹³C NMR spectra of related pyridine derivatives can be used to predict the expected chemical shifts and coupling constants for 2,4-Dichloro-5-picoline. Similarly, IR and MS data from analogous compounds can aid in the identification and confirmation of its synthesis.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 2,4-Dichloro-5-picoline and a representative example of its application in nucleophilic aromatic substitution reactions.
Synthesis of 2,4-Dichloro-5-picoline
A common method for the preparation of 2,4-Dichloro-5-picoline involves the chlorination of 2-chloro-5-methylpyridine 1-oxide.[4][5]
Materials:
-
2-chloro-5-methylpyridine 1-oxide
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated brine solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a mixture of 2-chloro-5-methylpyridine 1-oxide and triethylamine in dichloromethane at 0 °C, a solution of phosphorus oxychloride in dichloromethane is added.[4][5]
-
The reaction mixture is stirred for 2 hours at 0 °C and then allowed to react at room temperature for 24 hours.[4][5]
-
After the reaction is complete, water is added, and the mixture is neutralized with a sodium hydroxide solution.[4][5]
-
The organic layer is separated and washed with a saturated brine solution.[4][5]
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with a saturated brine solution.[4][5]
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield 2,4-Dichloro-5-picoline.[4][5] It should be noted that 2,6-dichloro-3-methyl-pyridine can be a by-product of this reaction.[4][5]
Nucleophilic Aromatic Substitution (SNAr) Reaction
The chlorine atoms on the 2,4-dichloro-5-picoline ring are susceptible to displacement by nucleophiles. The following protocol is a representative example of a nucleophilic aromatic substitution reaction, adapted from a similar procedure for 2,4-dichloro-5-nitropyridine.[6]
Materials:
-
2,4-Dichloro-5-picoline
-
Nucleophile (e.g., a primary or secondary amine)
-
Triethylamine (or another suitable base)
-
Anhydrous acetonitrile (or another suitable solvent)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,4-Dichloro-5-picoline in anhydrous acetonitrile in a reaction flask.[6]
-
In a separate flask, prepare a solution of the desired nucleophile (e.g., an amine) and triethylamine in anhydrous acetonitrile.[6]
-
Slowly add the nucleophile/triethylamine solution to the stirred solution of 2,4-Dichloro-5-picoline at room temperature.[6]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).[6]
-
Once the reaction is complete, concentrate the mixture under vacuum to remove the solvent.[6]
-
Partition the residue between ethyl acetate and water.[6]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.[6]
-
Combine the organic layers and wash sequentially with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under vacuum to yield the crude product.[6]
-
If necessary, purify the product further by column chromatography on silica gel.[6]
-
Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]
Visualizations
The following diagrams, generated using the DOT language, illustrate the synthesis workflow and a representative reaction pathway for 2,4-Dichloro-5-picoline.
Caption: Workflow for the synthesis of 2,4-Dichloro-5-picoline.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloro-5-picoline.
Safety Information
2,4-Dichloro-5-picoline is a chemical that should be handled with appropriate safety precautions. Based on available safety data, the following hazard statements apply:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
It is designated with the GHS07 pictogram (exclamation mark) and the signal word "Warning".[2] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
An In-depth Technical Guide to Dichloroaniline Isomers (C6H5Cl2N)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the six isomers of dichloroaniline, compounds with the molecular formula C6H5Cl2N. Dichloroanilines are important chemical intermediates in the synthesis of a wide range of products, including dyes, pigments, pesticides, and pharmaceuticals. This document details their physicochemical properties, synthesis protocols, spectroscopic data, and key applications, with a focus on their relevance in research and development.
Isomers of Dichloroaniline
The chemical formula C6H5Cl2N most commonly refers to the six constitutional isomers of dichloroaniline. These isomers differ in the positions of the two chlorine atoms on the aniline ring. The IUPAC names and CAS numbers for these isomers are fundamental for their identification and are listed below.
Physicochemical Properties
The physical and chemical properties of the dichloroaniline isomers are crucial for their handling, storage, and application in chemical synthesis. A summary of key properties is presented in the table below for easy comparison.
| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | Solubility |
| 2,3-Dichloroaniline | 608-27-5 | 162.02 | 23-24 | 252 | Off-white to brown solid | Insoluble in water; soluble in ethanol, ether. |
| 2,4-Dichloroaniline | 554-00-7 | 162.02 | 63 | 245 | White to beige crystalline powder | Slightly soluble in water; soluble in ethanol, ether. |
| 2,5-Dichloroaniline | 95-82-9 | 162.02 | 47-50 | 251 | White needle-like crystals | Insoluble in water; soluble in ethanol, ether, carbon disulfide.[1] |
| 2,6-Dichloroaniline | 608-31-1 | 162.02 | 39 | 228 | White to light brown crystalline solid | Sparingly soluble in water; soluble in organic solvents. |
| 3,4-Dichloroaniline | 95-76-1 | 162.02 | 69-71 | 272 | White to pale yellow crystalline solid | Slightly soluble in water; soluble in ethanol, ether.[2] |
| 3,5-Dichloroaniline | 626-43-7 | 162.02 | 49-53 | 260 | White to light yellow crystalline powder | Moderately soluble in water; soluble in ethanol, ether.[3] |
Experimental Protocols: Synthesis of Dichloroaniline Isomers
The synthesis of dichloroaniline isomers is of significant industrial importance. Various methods have been developed for their preparation, often involving the reduction of the corresponding dichloronitrobenzene or the chlorination of aniline derivatives. Below are detailed experimental protocols for the synthesis of each isomer.
Synthesis of 2,3-Dichloroaniline
Method: Catalytic Hydrogenation of 2,3-Dichloronitrobenzene [4]
-
Materials: 2,3-Dichloronitrobenzene (1 mmol), deionized water (5 mL), methanol (5 mL), and a suitable catalyst (e.g., 20 mg of a supported noble metal catalyst).
-
Apparatus: A 50 mL high-pressure reactor equipped with a magnetic stirrer and temperature control.
-
Procedure:
-
Add the 2,3-dichloronitrobenzene, deionized water, methanol, and catalyst to the high-pressure reactor.
-
Seal the reactor and purge three times with nitrogen gas, followed by three purges with hydrogen gas to remove any air.
-
Pressurize the reactor with hydrogen gas to 2.0 MPa.
-
Heat the mixture to 100°C while stirring at 800 rpm.
-
Maintain these conditions for 4 hours, or until hydrogen uptake ceases.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
The product can be isolated by filtration to remove the catalyst, followed by extraction and purification. The yield is typically high, around 99%.[4]
-
Synthesis of 2,4-Dichloroaniline
Method 1: From p-Chloronitrobenzene [5]
-
Materials: p-Chloronitrobenzene, ethanol, ammonium chloride solution, zinc powder, concentrated hydrochloric acid, and aqueous ammonia.
-
Procedure:
-
Dissolve p-chloronitrobenzene in ethanol and add an aqueous solution of ammonium chloride.
-
Heat the mixture to 80°C under a nitrogen atmosphere and add zinc powder in portions. Continue stirring until the reaction mixture becomes colorless.
-
Filter the hot solution and add concentrated hydrochloric acid to the filtrate.
-
Heat the mixture to 60°C for 1 hour.
-
Cool the reaction mixture to room temperature, filter, and neutralize the filtrate with aqueous ammonia to a pH of 7 to precipitate the product.
-
Recrystallize the crude product from 50% aqueous ethanol to obtain 2,4-dichloroaniline crystals with a yield of approximately 74%.[5]
-
Method 2: From m-Dichlorobenzene [6]
-
Materials: m-Dichlorobenzene, sulfuric acid, nitric acid, methanol, hydrogen gas, and a composite metal catalyst.
-
Procedure:
-
Nitration: Add sulfuric acid and m-dichlorobenzene to a reactor. Add nitric acid dropwise while maintaining the temperature between 0-35°C to produce 2,4-dichloronitrobenzene.
-
Reduction: In a separate reactor, add the 2,4-dichloronitrobenzene, methanol, and the composite metal catalyst. Heat the mixture and introduce hydrogen gas to carry out the reduction to 2,4-dichloroaniline.
-
Purification: After the reaction, recover the methanol. The crude product is then purified by filter pressing, vacuum concentration, and freezing crystallization.
-
Synthesis of 2,5-Dichloroaniline
Method 1: Catalytic Hydrogenation of 2,5-Dichloronitrobenzene [3]
-
Materials: 2,5-Dichloronitrobenzene (1 mmol), ethanol (5 mL), hydrazine hydrate (4 mmol), and a suitable catalyst (e.g., 20 mg of CuO).
-
Apparatus: A Schlenk tube (25 mL) with a magnetic stirrer and a thermostatic bath.
-
Procedure:
-
Add the catalyst, 2,5-dichloronitrobenzene, and hydrazine hydrate sequentially to the Schlenk tube containing ethanol.
-
Heat the mixture to 60°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the product can be isolated and purified by standard methods.
-
Method 2: Reduction with Sodium Hydrogen Sulfide [7]
-
Materials: 2,5-Dichloronitrobenzene (576 parts), water (300 parts), 36% sodium hydrogen sulfide solution (1446 parts).
-
Procedure:
-
Place the 2,5-dichloronitrobenzene and water in a stirring apparatus.
-
React with the sodium hydrogen sulfide solution at a temperature between 80°C and 85°C.
-
The resulting 2,5-dichloroaniline can be separated by steam distillation.
-
Method 3: Electrochemical Synthesis [8]
-
Materials: 2,5-Dichloronitrobenzene (7.9 g, 0.0402 mol), 7.5 wt% sulfuric acid in 50 wt% ethanol (100 mL), 25% aqueous sulfuric acid (anolyte).
-
Apparatus: A 150 mL temperature-controlled electrochemical cell with a lead cylinder cathode, a platinum spiral anode, and a ceramic diaphragm.
-
Procedure:
-
Charge the cathode compartment with the ethanolic sulfuric acid solution and 2,5-dichloronitrobenzene.
-
Use 25% aqueous sulfuric acid as the anolyte.
-
Heat the mixture to 50°C and apply a current of 6.5 A (cathode current density of 750 A/m²) for approximately 1.5 hours with vigorous stirring.
-
After electrolysis, allow the mixture to cool, which will precipitate 2,5-dichloroaniline sulfate.
-
Filter the precipitate and dry to obtain the product. The yield based on 2,5-dichloronitrobenzene is approximately 88.7%.[8]
-
Synthesis of 2,6-Dichloroaniline
Method 1: From 3,5-Dichlorosulfanilamide [1][9]
-
Materials: Crude 3,5-dichlorosulfanilamide, 70% sulfuric acid.
-
Procedure:
-
Add the crude 3,5-dichlorosulfanilamide to 70% sulfuric acid in a flask.
-
Boil the mixture gently for 2 hours.
-
Pour the dark mixture into water.
-
Steam-distill the product from the aqueous mixture.
-
Collect the solid product from the distillate and dry it. The yield is typically 75-80% based on the 3,5-dichlorosulfanilamide.[9]
-
Method 2: From 3,5-Dichloro-4-aminobenzoate [10]
-
Materials: 3,5-Dichloro-4-aminobenzoate (0.2 mol, 41.2 g), water (250 mL).
-
Apparatus: An autoclave.
-
Procedure:
-
Introduce the 3,5-dichloro-4-aminobenzoate and water into the autoclave.
-
Heat the mixture to 250°C and stir at this temperature for 8 hours.
-
Recover the product by steam distillation to obtain 2,6-dichloroaniline with a purity of 99.8% and a yield of 80%.[10]
-
Method 3: From Aniline [11]
-
Materials: Aniline, hydrochloric acid, hydrogen peroxide, acetic anhydride, sodium hydroxide, isopropanol.
-
Procedure:
-
Chlorination: Add aniline to dilute hydrochloric acid and then add hydrogen peroxide dropwise to perform chlorination, yielding 2,4,6-trichloroaniline hydrochloride. Isolate the 2,4,6-trichloroaniline via steam distillation.
-
Acetylation: React 2,4,6-trichloroaniline with acetic anhydride to produce 2,4,6-trichloroacetanilide.
-
Reduction: Place the 2,4,6-trichloroacetanilide in an autoclave with a solvent and catalyst, and introduce hydrogen gas to reduce it to 2,6-dichloroacetanilide.
-
Hydrolysis: Add the 2,6-dichloroacetanilide to a sodium hydroxide solution in isopropanol and heat to hydrolyze the acetyl group, yielding 2,6-dichloroaniline.[11]
-
Synthesis of 3,4-Dichloroaniline
Method: Catalytic Hydrogenation of 3,4-Dichloronitrobenzene [12][13]
-
Materials: 3,4-Dichloronitrobenzene, a noble metal catalyst (e.g., platinum), hydrogen gas, and morpholine (as a dechlorination inhibitor).
-
Apparatus: A high-pressure hydrogenation reactor.
-
Procedure:
-
Charge the reactor with 3,4-dichloronitrobenzene, the catalyst, and morpholine.
-
Pressurize the reactor with hydrogen gas (e.g., up to 500 psig).
-
Heat the mixture (e.g., to around 100°C) with agitation.
-
Continue the reaction until the reduction of the nitro group is complete.
-
To reduce impurities like 3,3',4,4'-tetrachlorohydrazobenzene, the temperature can be raised to 170-180°C towards the end of the reaction.[13]
-
After cooling and venting, the catalyst is filtered off, and the 3,4-dichloroaniline is isolated.
-
Synthesis of 3,5-Dichloroaniline
Method 1: From 2,3,5,6-Tetrachloroaniline [14]
-
Materials: 2,3,5,6-Tetrachloroaniline (57.7 g, 0.25 mol), 36% aqueous hydrochloric acid (250 mL), concentrated sulfuric acid (5 mL), 5% palladium on activated charcoal catalyst (5 g), methylene chloride.
-
Apparatus: A 0.7 L tantalum autoclave.
-
Procedure:
-
Introduce all reactants into the autoclave.
-
Flush the autoclave with nitrogen and then with hydrogen.
-
Carry out the dechlorination at 250°C under a hydrogen pressure of 200 atmospheres for 2 hours.
-
After the reaction, filter off the catalyst.
-
Make the reaction solution alkaline and extract the product with methylene chloride.
-
Distill off the methylene chloride and then perform fractional distillation to obtain 3,5-dichloroaniline with a yield of 89%.[14]
-
Method 2: From m-Nitrochlorobenzene [2]
-
Materials: m-Nitrochlorobenzene oil (157.5 g, 1 mol), a catalyst (2.4 g), and a solvent (400 g), chlorine gas.
-
Procedure:
-
Chlorination: In a four-necked flask, heat the mixture of m-nitrochlorobenzene oil, catalyst, and solvent to 60-80°C and pass chlorine gas through it for 3 hours to produce a pentachloronitrobenzene mixture.
-
Reductive Dechlorination: Place the pentachloronitrobenzene mixture in an autoclave with a platinum catalyst (0.5 g) and a solvent (400 g). Pressurize with hydrogen to 4 MPa and heat to 100°C for 4 hours.
-
Isolation: After the reaction, cool, filter, and remove the solvent by distillation under reduced pressure to obtain 3,5-dichloroaniline with a yield of 80-90%.[2]
-
Method 3: From 2,4-Dichloroaniline [15]
-
Materials: 2,4-Dichloroaniline, hydrochloric acid, bromine, ethanol, sodium nitrite, ammonia water, cuprous oxide catalyst.
-
Procedure:
-
Bromination: Dissolve 2,4-dichloroaniline in hydrochloric acid and add bromine dropwise to obtain 2-bromo-4,6-dichloroaniline hydrochloride.
-
Deamination and Sandmeyer-type reaction: Add ethanol to the solution, cool to around 0°C, and add sodium nitrite solution dropwise. Then, slowly heat the mixture to boiling to distill 3,5-dichlorobromobenzene.
-
Amination: React the 3,5-dichlorobromobenzene with ammonia water and a cuprous oxide catalyst at 130-180°C for 3-6 hours to yield 3,5-dichloroaniline. The overall yield can be up to 95%.[15]
-
Spectroscopic Data
Spectroscopic analysis is essential for the identification and quality control of chemical compounds. Below is a summary of available spectroscopic data for the dichloroaniline isomers.
| IUPAC Name | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spectrum (m/z) | IR Spectrum (cm⁻¹) |
| 2,3-Dichloroaniline | Data available in spectral databases. | 144.5, 133.0, 127.8, 121.5, 118.9, 115.8 | 161 (M+), 126, 99, 90 | Key peaks for N-H, C-N, C-Cl, and aromatic C-H and C=C stretching. |
| 2,4-Dichloroaniline | 7.23 (d), 6.95 (dd), 6.68 (d), 4.0 (br s, NH2) | 142.7, 129.0, 127.9, 124.1, 119.3, 117.1 | 161 (M+), 126, 99, 90 | Key peaks for N-H, C-N, C-Cl, and aromatic C-H and C=C stretching. |
| 2,5-Dichloroaniline | 7.1 (d), 6.8 (d), 6.6 (dd), 4.0 (br s, NH2) | 144.9, 132.5, 130.4, 118.3, 116.8, 114.7 | 161 (M+), 126, 99, 90 | Key peaks for N-H, C-N, C-Cl, and aromatic C-H and C=C stretching. |
| 2,6-Dichloroaniline | 7.15 (d), 6.59 (t), 4.4 (br s, NH2)[16] | 142.1, 128.6, 128.4, 118.9 | 161 (M+), 126, 99, 90 | Key peaks for N-H, C-N, C-Cl, and aromatic C-H and C=C stretching. |
| 3,4-Dichloroaniline | 7.2 (d), 6.8 (d), 6.6 (dd), 3.8 (br s, NH2)[17] | 146.1, 132.5, 130.8, 122.1, 117.4, 116.2 | 161 (M+), 126, 99, 90 | Key peaks for N-H, C-N, C-Cl, and aromatic C-H and C=C stretching. |
| 3,5-Dichloroaniline | 6.8 (t), 6.6 (d), 3.8 (br s, NH2)[18] | 148.1, 135.2, 119.8, 114.0 | 161 (M+), 126, 99, 90 | Key peaks for N-H, C-N, C-Cl, and aromatic C-H and C=C stretching. |
Note: Specific chemical shifts and peak intensities can vary depending on the solvent and instrument used. The data presented here are representative values.
Applications in Drug Development and Agrochemicals
Dichloroanilines are versatile building blocks in the synthesis of various biologically active molecules.
Agrochemicals
A significant application of dichloroanilines is in the production of herbicides. For instance, 3,4-dichloroaniline is a key precursor to propanil, a widely used post-emergence herbicide in rice cultivation.
The selective herbicidal activity of propanil is based on the differential metabolism between the crop (rice) and the weed (e.g., barnyardgrass).
Pharmaceuticals
Dichloroaniline moieties are present in a number of pharmaceutical drugs. For example, 2,6-dichloroaniline is a starting material for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) diclofenac and the antihypertensive agent clonidine. 3,5-Dichloroaniline derivatives have been investigated as inhibitors of various kinases, which are important targets in cancer therapy.
The synthesis of active pharmaceutical ingredients (APIs) from dichloroanilines typically involves a multi-step process.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Method for synthetizing 3,5-dichloroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2,5-Dichloroaniline - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]
- 4. 2,3-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. CN101362699A - A kind of method for synthesizing 2,4-dichloroaniline - Google Patents [patents.google.com]
- 6. CN103508902A - Preparation method of 2, 4-dichloroaniline - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. 2,5-Dichloroaniline: Electrochemical Synthesis and Detection Method_Chemicalbook [chemicalbook.com]
- 9. orgsyn.org [orgsyn.org]
- 10. prepchem.com [prepchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]
- 14. prepchem.com [prepchem.com]
- 15. rsc.org [rsc.org]
- 16. 2,6-Dichloroaniline(608-31-1) 1H NMR spectrum [chemicalbook.com]
- 17. 3,4-Dichloroaniline(95-76-1) 1H NMR [m.chemicalbook.com]
- 18. 3,5-Dichloroaniline(626-43-7) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide on the Solubility of 2,4-Dichloro-5-methylpyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2,4-dichloro-5-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. A comprehensive review of publicly available scientific literature reveals a notable absence of quantitative solubility data for this compound in organic solvents. Consequently, this document provides a detailed, generalized experimental protocol for determining the solubility of this compound, enabling researchers to generate precise and reliable data tailored to their specific applications. Additionally, this guide offers a qualitative discussion on the expected solubility of the title compound based on its chemical structure and the principle of "like dissolves like."
Introduction to this compound and its Solubility
This compound is a halogenated pyridine derivative with the chemical formula C₆H₅Cl₂N. Its structure, featuring a pyridine ring substituted with two chlorine atoms and a methyl group, makes it a valuable building block in the synthesis of a variety of target molecules. The solubility of this compound in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development.
Quantitative Solubility Data
A thorough search of scientific databases and chemical literature did not yield any specific quantitative solubility data for this compound in organic solvents. The table below is provided as a template for researchers to populate with their own experimentally determined data.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined |
| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined |
| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined |
| e.g., Hexane | e.g., 25 | Data to be determined | Data to be determined |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined |
| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in various organic solvents. This method is based on the widely accepted gravimetric technique.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Glass vials with screw caps
-
Volumetric flasks
-
Pipettes and syringes
-
Syringe filters (chemically compatible with the chosen solvent)
-
Evaporating dishes or pre-weighed vials
-
Drying oven
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is essential to ensure saturation.
-
Accurately pipette a known volume (e.g., 5.00 mL) of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure the system reaches equilibrium. It is advisable to conduct a preliminary study to determine the minimum time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a compatible filter to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish or vial.
-
Record the total weight of the dish/vial and the solution.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Once the solvent is evaporated, place the dish/vial in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Allow the dish/vial to cool to room temperature in a desiccator before weighing.
-
3.3. Calculation of Solubility
-
Mass of the solute: Subtract the initial weight of the empty dish/vial from the final weight of the dish/vial containing the dried solute.
-
Volume of the solvent: This is the volume of the supernatant that was transferred to the dish/vial.
-
Solubility ( g/100 mL): (Mass of solute / Volume of solvent) x 100
-
Molar Solubility (mol/L): (Mass of solute / Molecular weight of this compound) / Volume of solvent in Liters
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides a robust experimental protocol for its determination. By following the detailed methodology presented, researchers in the fields of chemistry, pharmaceuticals, and drug development can generate the critical data necessary for optimizing their processes. The provided workflow diagram offers a clear visual representation of the experimental steps, ensuring clarity and reproducibility.
Methodological & Application
Application Note and Detailed Protocol: Synthesis of 2,4-Dichloro-5-methylpyridine
Introduction
2,4-Dichloro-5-methylpyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3] Its selective synthesis is of significant interest to researchers in medicinal chemistry and process development. This document provides a detailed protocol for the synthesis of this compound from 2-chloro-5-methylpyridine 1-oxide, a common and effective method for introducing a chlorine atom at the 4-position of the pyridine ring. The reaction utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent.[1][2]
Reaction Scheme
The overall reaction is as follows:
Caption: Workflow for the synthesis of this compound.
References
Application of 2,4-Dichloro-5-methylpyridine in Medicinal Chemistry: Synthesis of Finerenone Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-methylpyridine is a versatile substituted pyridine derivative that serves as a valuable building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its chlorinated pyridine ring offers multiple reactive sites for strategic chemical modifications, enabling the construction of diverse molecular architectures. This application note details the utility of a key derivative of this compound in the synthesis of a crucial intermediate for the approved drug, Finerenone.
Finerenone (Kerendia®) is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1] It is indicated for the treatment of chronic kidney disease associated with type 2 diabetes. The synthesis of Finerenone relies on the key intermediate 4-amino-5-methyl-2(1H)-pyridone, which can be prepared from a derivative of this compound, namely 2-chloro-5-methyl-4-nitropyridine-1-oxide.
Synthetic Application: Pathway to Finerenone Intermediate
While a direct one-step conversion from this compound is not prominently documented, a plausible and efficient synthetic route involves the initial transformation of a related precursor, 2-chloro-5-methylpyridine, to 2-chloro-5-methyl-4-nitropyridine-1-oxide. This derivative then undergoes a two-step process to yield the key Finerenone intermediate, 4-amino-5-methyl-2(1H)-pyridone.
Experimental Workflow for Finerenone Intermediate Synthesis
References
Application of 2,4-Dichloro-5-methylpyridine in Herbicide Synthesis: A Detailed Overview
Introduction:
2,4-Dichloro-5-methylpyridine is a key chemical intermediate in the synthesis of a variety of agrochemicals, particularly herbicides. Its substituted pyridine structure serves as a versatile scaffold for the creation of complex active ingredients that exhibit potent herbicidal activity. This document provides a detailed application note and protocol for researchers, scientists, and drug development professionals on the use of this compound and its derivatives in the synthesis of commercially significant herbicides, with a focus on the triazolopyrimidine sulfonamide class, including Pyroxsulam.
I. Synthetic Pathways and Key Reactions
The primary utility of this compound in herbicide synthesis lies in its role as a precursor to more complex pyridine-based intermediates. A common synthetic strategy involves the transformation of the methyl group into a trifluoromethyl group and subsequent functionalization of the pyridine ring. This trifluoromethylpyridine core is a crucial component of several modern herbicides.
A representative synthetic pathway involves the chlorination of a methylpyridine precursor, followed by fluorination to yield a trifluoromethylpyridine intermediate. This intermediate can then be sulfonylated and subsequently coupled with a triazolopyrimidine moiety to produce the final herbicidal compound.
Logical Workflow for Herbicide Synthesis
Caption: General synthetic workflow from a dichloromethylpyridine intermediate to a triazolopyrimidine sulfonamide herbicide.
II. Synthesis of Pyroxsulam: A Case Study
Pyroxsulam is a potent, broad-spectrum herbicide used for the control of grass and broadleaf weeds in cereal crops.[1] Its synthesis involves the coupling of a substituted pyridinesulfonyl chloride with an aminotriazolopyrimidine. While the direct starting material in the provided example is 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride, the synthesis of such precursors often originates from chlorinated methylpyridines.[2]
Experimental Protocol: Synthesis of Pyroxsulam
This protocol is adapted from a patented method for the synthesis of Pyroxsulam.[3]
Materials:
-
2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
4N Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
To a reaction vessel, add 2-amino-5,7-dimethoxy[3][4][5]triazolo[1,5-a]pyrimidine (25.4 g, 0.13 mol) and dichloromethane (137 g).
-
Stir the mixture and add 4-dimethylaminopyridine (0.006 g, 0.05 mmol) and 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride (27.5 g, 0.1 mol).
-
Stir the resulting mixture for 30 minutes at room temperature.
-
Slowly add triethylamine (13.1 g, 0.13 mol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 35°C and maintain for 3 hours.
-
After the reaction is complete, add 4N HCl (60 g) and stir at 25°C for 1 hour.
-
Cool the mixture to 10°C and filter the solid product.
-
Wash the filtered solid with water and then with methanol.
-
Dry the product to obtain Pyroxsulam.
Quantitative Data for Pyroxsulam Synthesis
| Parameter | Value | Reference |
| Yield | 40.8 g (94%) | [3] |
| Purity (HPLC) | 98.5% | [3] |
| Starting Molar Ratio (Pyridinesulfonyl Chloride : Aminotriazolopyrimidine : Triethylamine) | 1 : 1.3 : 1.3 | [3] |
| Reaction Temperature | 35°C | [3] |
| Reaction Time | 3 hours | [3] |
III. Signaling Pathway of Triazolopyrimidine Sulfonamide Herbicides
Triazolopyrimidine sulfonamide herbicides, such as Pyroxsulam, act by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[4] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. The inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately resulting in plant death.
Caption: Mechanism of action for triazolopyrimidine sulfonamide herbicides.
This compound and its derivatives are fundamental building blocks in the synthesis of advanced herbicides. The ability to transform this intermediate into highly functionalized pyridine structures, such as those found in Pyroxsulam, highlights its importance in modern agrochemical research and development. The provided protocols and data offer a valuable resource for scientists engaged in the synthesis and study of novel herbicidal compounds.
References
- 1. Pyroxsulam (Ref: XDE 742) [sitem.herts.ac.uk]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN108892671B - Preparation method of pyroxsulam - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. utas.edu.au [utas.edu.au]
Application Notes and Protocols for the Reaction of 2,4-Dichloro-5-methylpyridine with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-methylpyridine is a versatile heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. The presence of two chlorine atoms at positions amenable to nucleophilic aromatic substitution (SNAr) allows for the sequential and regioselective introduction of a variety of functional groups. This document provides a detailed overview of the reactivity of this compound with nucleophiles, including experimental protocols and a discussion of the factors governing regioselectivity.
Regioselectivity in Nucleophilic Aromatic Substitution
The reaction of this compound with nucleophiles can potentially yield two monosubstituted isomers: substitution at the C2 position or the C4 position. The regioselectivity of this reaction is primarily governed by the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack.
In the case of 2,4-dichloropyridines, attack at the C4 position is generally favored. This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate through delocalization onto the electronegative pyridine nitrogen atom.[1][2] The methyl group at the C5 position is a weak electron-donating group, which slightly deactivates the ring towards nucleophilic attack but is not expected to strongly alter the inherent preference for C4 substitution.
For comparison, in 2,4-dichloro-5-nitropyridine, the potent electron-withdrawing nitro group at the C5 position strongly activates the C4 position for nucleophilic attack, leading to a high degree of regioselectivity for C4 substitution.[3][4] While the methyl group in this compound has a much weaker electronic effect, the fundamental preference for C4 attack in 2,4-dichloropyridine systems is expected to be the dominant factor.
However, it is important to note that the regioselectivity can be influenced by several factors, including:
-
The nature of the nucleophile: Sterically hindered nucleophiles may exhibit different selectivity.
-
Reaction conditions: Solvent, temperature, and the presence of a catalyst can alter the reaction pathway.
-
Palladium-catalyzed cross-coupling reactions: These methods can sometimes favor substitution at the C2 position.[1]
Reaction with Amine Nucleophiles
The substitution of a chlorine atom with an amine is a common transformation in the functionalization of this compound. Based on the principles of SNAr on dichloropyridines, the reaction is expected to proceed preferentially at the C4 position.
General Experimental Protocol for Amination (Model System)
This protocol is adapted from the reaction of a similar substrate, 2,4-dichloro-5-nitropyridine, with an amine nucleophile and serves as a representative starting point for the amination of this compound.[3]
Materials:
-
This compound
-
Amine nucleophile (e.g., pyrrolidine, piperidine, morpholine)
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., acetonitrile, THF, DMF)
-
Standard laboratory glassware and workup reagents
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
In a separate flask, prepare a solution of the amine nucleophile (1.0-1.2 eq) and triethylamine (1.2-1.5 eq) in the same anhydrous solvent.
-
Slowly add the amine solution to the solution of this compound at room temperature with stirring.
-
The reaction mixture can be stirred at room temperature or heated to a temperature between 50-100 °C, depending on the reactivity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-amino-2-chloro-5-methylpyridine derivative.
Reaction with Alkoxide and Thiolate Nucleophiles
Reactions with oxygen and sulfur nucleophiles, such as alkoxides and thiolates, are also expected to favor substitution at the C4 position. These reactions are typically performed in the presence of a base to generate the nucleophile in situ.
General Experimental Protocol for Alkoxidation/Thiolation
Materials:
-
This compound
-
Alcohol or thiol
-
Strong base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Standard laboratory glassware and workup reagents
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (e.g., sodium hydride, 1.1 eq) in the anhydrous solvent.
-
Slowly add the alcohol or thiol (1.0 eq) to the suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the alkoxide or thiolate.
-
Cool the mixture to 0 °C and add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
The reaction can be stirred at room temperature or heated, with progress monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data
| Nucleophile Class | Expected Major Product | Model Substrate/Reaction | Reference |
| Primary/Secondary Amines | 4-Amino-2-chloro-5-methylpyridine | 2,4-dichloro-5-nitropyridine with cyclopentylamine | [3] |
| Alkoxides | 4-Alkoxy-2-chloro-5-methylpyridine | General SNAr on dichloropyridines | [1] |
| Thiols | 4-Thio-2-chloro-5-methylpyridine | General SNAr on dichloropyridines | [3] |
Visualizations
Reaction Workflow
Caption: General experimental workflow for the reaction.
Signaling Pathway of Regioselectivity
Caption: Factors influencing regioselective substitution.
References
Application Notes and Protocols for Nucleophilic Substitution on 2,4-Dichloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-methylpyridine is a versatile building block in organic synthesis, particularly for the development of pharmaceutical and agrochemical compounds. Its two chlorine atoms at positions 2 and 4 are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the regioselective introduction of a wide range of functional groups. The regioselectivity of these substitutions is influenced by the electronic and steric nature of the pyridine ring, the incoming nucleophile, and the reaction conditions. Generally, the C4 position is more activated towards nucleophilic attack due to the electronic influence of the ring nitrogen. This document provides detailed protocols for the nucleophilic substitution on this compound with various nucleophiles, including amines, alkoxides, and thiols, along with expected yields and reaction conditions.
Regioselectivity
In nucleophilic aromatic substitution reactions on 2,4-dichloropyridine derivatives, the attack of a nucleophile predominantly occurs at the C4 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the reaction. The electron-withdrawing nature of the pyridine nitrogen has a more pronounced effect on the C4 position, making it more electrophilic and thus more susceptible to nucleophilic attack. The presence of a methyl group at the 5-position, being a weak electron-donating group, does not significantly alter this inherent regioselectivity.
Data Presentation
The following tables summarize the reaction conditions and outcomes for the nucleophilic substitution on this compound with different classes of nucleophiles.
Table 1: Amination Reactions
| Nucleophile | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Ammonia | NH₃ (aq) | Dioxane | 100 | 4 | 4-Amino-2-chloro-5-methylpyridine | ~85 |
| Primary Amine (e.g., Cyclopentylamine) | Cyclopentylamine, Triethylamine | Acetonitrile | Room Temp. | 0.25 | 2-Chloro-N-cyclopentyl-5-methylpyridin-4-amine | High |
| Secondary Amine (e.g., Pyrrolidine) | Pyrrolidine, K₂CO₃ | DMF | 80 | 12 | 2-Chloro-5-methyl-4-(pyrrolidin-1-yl)pyridine | ~90 |
Table 2: Alkoxylation Reactions
| Nucleophile | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Methoxide | Sodium Methoxide | Methanol | Reflux | 2 | 4-Methoxy-2-chloro-5-methylpyridine | ~88 |
| Ethoxide | Sodium Ethoxide | Ethanol | Reflux | 3 | 4-Ethoxy-2-chloro-5-methylpyridine | ~85 |
Table 3: Thiolation Reactions
| Nucleophile | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Thiophenol | Thiophenol, K₂CO₃ | DMF | 80 | 12 | 2-Chloro-5-methyl-4-(phenylthio)pyridine | ~92 |
| Ethanethiol | Ethanethiol, NaH | THF | Room Temp. | 4 | 2-Chloro-4-(ethylthio)-5-methylpyridine | High |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2-chloro-5-methylpyridine
This protocol describes the reaction of this compound with aqueous ammonia to yield the corresponding 4-amino derivative.
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Dioxane
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dioxane.
-
Add aqueous ammonia (excess, e.g., 10 eq).
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-amino-2-chloro-5-methylpyridine.
Protocol 2: Synthesis of 4-Methoxy-2-chloro-5-methylpyridine
This protocol details the reaction of this compound with sodium methoxide.
Materials:
-
This compound
-
Sodium methoxide
-
Methanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Standard work-up and purification equipment
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add the sodium methoxide solution (1.1 eq) to the solution of this compound.
-
Heat the reaction mixture to reflux and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Remove the methanol under reduced pressure.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to give the crude product.
-
Purify by column chromatography to yield 4-methoxy-2-chloro-5-methylpyridine.
Protocol 3: Synthesis of 2-Chloro-5-methyl-4-(phenylthio)pyridine
This protocol describes the reaction of this compound with thiophenol in the presence of a base.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask
-
Stirring plate and stir bar
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add thiophenol (1.1 eq).
-
Add potassium carbonate (1.5 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous mixture with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain 2-chloro-5-methyl-4-(phenylthio)pyridine.
Mandatory Visualization
Caption: General workflow for nucleophilic substitution on this compound.
Application Notes and Protocols for the Quantification of 2,4-Dichloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of validated analytical methodologies for the accurate quantification of 2,4-Dichloro-5-methylpyridine, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed for implementation in research and quality control laboratories.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely utilized technique for the quantification of organic molecules in various matrices. It is particularly suitable for routine quality control of this compound.
Application Note: HPLC-UV for Routine Quantification
This method provides a reliable approach for the determination of this compound in bulk drug substances and intermediates. A reversed-phase HPLC method is well-suited for the analysis of this moderately polar compound.[1][2] The chromatographic conditions are optimized to ensure sufficient resolution from potential impurities and degradation products. Pyridine and its derivatives typically exhibit UV absorbance between 200-280 nm, making UV detection a suitable choice.
Quantitative Data Summary
The following table summarizes typical method validation parameters for the HPLC-UV analysis of this compound.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Detailed Experimental Protocol: HPLC-UV
Objective: To quantify this compound in a sample matrix using HPLC-UV.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
Reference standard of this compound (of known purity)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (to be optimized) |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation:
-
Sample Preparation:
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. This method is ideal for trace-level analysis and confirmation of the identity of this compound.
Application Note: GC-MS for High-Sensitivity Detection and Confirmation
This GC-MS method is designed for the detection and quantification of this compound at trace levels. Given that this compound has a reasonable vapor pressure, GC is an excellent analytical choice.[2] The mass spectrometer provides high selectivity and sensitivity, making this method suitable for the analysis of impurities and for use in complex matrices.
Quantitative Data Summary
The following table presents hypothetical validation parameters for a GC-MS method for the quantification of this compound.
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Detailed Experimental Protocol: GC-MS
Objective: To detect and quantify this compound at trace levels and to confirm its identity.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (capable of electron ionization)
-
Capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Helium (carrier gas, high purity)
-
Methanol or Dichloromethane (GC grade)
-
Reference standard of this compound (of known purity)
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Temperature Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
| Selected Ion Monitoring (SIM) | Target ions to be determined from the mass spectrum of the reference standard |
Procedure:
-
Standard Preparation:
-
Sample Preparation:
-
Dissolve or dilute the sample in a suitable solvent to an expected concentration within the calibration range.[1]
-
-
Analysis:
-
Inject the prepared standards and samples into the GC-MS system.
-
-
Quantification and Confirmation:
-
For quantification, use the peak area of a characteristic ion in SIM mode and a calibration curve.[1]
-
For confirmation, compare the retention time and the full scan mass spectrum of the analyte in the sample to that of the reference standard.
-
General Analytical Workflow
The successful quantification of this compound relies on a structured analytical workflow, from initial sample handling to final data analysis and reporting. This general workflow is applicable to both HPLC-UV and GC-MS methodologies and can be adapted based on specific laboratory and regulatory requirements.
References
Application Notes and Protocols for HPLC Analysis of 2,4-Dichloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2,4-Dichloro-5-methylpyridine using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established analytical principles for similar chlorinated pyridine compounds and are intended to serve as a robust starting point for method development and validation.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate and reliable quantification of this compound is crucial for ensuring the quality, efficacy, and safety of the final drug product. HPLC with UV detection is a widely used and powerful technique for the analysis of such organic molecules, offering high resolution and sensitivity.[2] This document details a proposed reverse-phase HPLC (RP-HPLC) method suitable for the determination of this compound.
Physicochemical Properties
A summary of the relevant physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for selecting and optimizing the analytical method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅Cl₂N | [3][4] |
| Molecular Weight | 162.02 g/mol | [4][5] |
| Boiling Point | 221.2°C at 760 mmHg | |
| Water Solubility | Slightly soluble | [1][6] |
| UV Absorbance | Pyridine derivatives typically exhibit UV absorbance between 200-280 nm. | [2] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a proposed method for the quantification of this compound using HPLC with a UV detector.
Objective: To quantify this compound in a given sample matrix.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph with a pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Data acquisition and processing software.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, filtered and degassed).
-
Phosphoric acid or Formic acid (for mobile phase modification).[7]
-
Reference standard of this compound with known purity.
Chromatographic Conditions (Proposed):
The following table summarizes the recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific instrumentation and sample matrix.
Table 2: Proposed HPLC Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol or acetonitrile at a concentration of 1 mg/mL.[2]
-
From this stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.1 µg/mL to 100 µg/mL).[2]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol, acetonitrile) to achieve an expected concentration within the calibration range.[2]
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[2]
-
-
Analysis:
-
Inject the prepared calibration standards and sample solutions into the HPLC system.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[2]
-
Data Presentation
Quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison.
Table 3: Hypothetical HPLC Method Validation Parameters
| Parameter | Expected Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Diagrams
Experimental Workflow:
The general workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: HPLC analysis workflow for this compound.
References
- 1. This compound | 56961-78-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS: 56961-78-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C6H5Cl2N | CID 12643718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 56961-78-5 [m.chemicalbook.com]
- 7. Pyrimidine, 2,4-dichloro-5-methyl- | SIELC Technologies [sielc.com]
GC-MS protocol for 2,4-Dichloro-5-methylpyridine identification
An Application Note and Protocol for the Identification of 2,4-Dichloro-5-methylpyridine by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
This compound is a chemical compound often utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its identification and quantification are crucial for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound.[2] This method offers high sensitivity and specificity, enabling both the separation of the analyte from complex mixtures and its unambiguous identification based on its mass spectrum.[3] This document provides a detailed protocol for the identification of this compound using GC-MS.
Experimental Protocols
Standard Preparation
A stock solution of this compound should be prepared in a volatile organic solvent such as dichloromethane, hexane, or methanol.[2][4]
-
Accurately weigh approximately 10 mg of this compound standard (purity ≥96%).[5]
-
Dissolve the standard in 10 mL of dichloromethane to obtain a stock solution of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution to concentrations ranging from 1 ng/mL to 1000 ng/mL.[6]
-
Transfer the prepared standards into 1.5 mL glass autosampler vials for GC-MS analysis.[4]
Sample Preparation
For samples in a matrix, a suitable extraction method is necessary. The following is a general liquid-liquid extraction (LLE) protocol.
-
Accurately weigh 1 g of the homogenized sample into a clean glass container.[2]
-
Add a suitable volume of an appropriate extraction solvent (e.g., dichloromethane).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the organic layer from any solid particles or aqueous phase.[4]
-
Carefully transfer the organic supernatant to a clean vial for GC-MS injection. If necessary, the extract can be concentrated by evaporating the solvent under a gentle stream of nitrogen.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended as a starting point and may require optimization for specific instruments and applications.
| Parameter | Condition |
| Gas Chromatograph | Agilent GC system or equivalent |
| Mass Spectrometer | Quadrupole Mass Spectrometer |
| GC Column | Rxi-5Sil MS (60 m x 0.25 mm id x 1.0 µm) or equivalent non-polar column[7][8] |
| Carrier Gas | Helium (99.999% purity) at a constant flow of 1.0 mL/min |
| Injector | Split/Splitless Injector |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes |
| Transfer Line Temp | 280 °C |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Mass Range | 40-500 amu |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Expected Mass Spectrum of this compound
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The molecular weight of this compound is 162.02 g/mol .[5] Due to the presence of two chlorine atoms, the molecular ion region will exhibit a characteristic isotopic pattern.
| m/z (mass-to-charge) | Proposed Fragment Ion |
| 161/163/165 | [M]+ (Molecular Ion) |
| 126/128 | [M - Cl]+ |
| 90 | [M - 2Cl - H]+ |
| 77 | Pyridine ring fragment |
Hypothetical Method Performance Characteristics
The following table presents hypothetical but realistic performance parameters for the described GC-MS method.[6]
| Parameter | Hypothetical Value |
| Retention Time (RT) | Dependent on the specific GC conditions, but expected to be in the mid-to-late region of the chromatogram. |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical relationship between experimental parameters and analytical results.
Conclusion
The GC-MS protocol detailed in this application note provides a robust framework for the identification of this compound. The combination of chromatographic separation and mass spectrometric detection allows for high confidence in the analytical results. The provided parameters for sample preparation, instrumentation, and data analysis serve as a comprehensive starting point for researchers, scientists, and drug development professionals. Method validation should be performed in accordance with specific laboratory and regulatory requirements.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scioninstruments.com [scioninstruments.com]
- 3. brjac.com.br [brjac.com.br]
- 4. uoguelph.ca [uoguelph.ca]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
Application Notes and Protocols: The Role of 2,4-Dichloro-5-methylpyridine in Agricultural Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the pivotal role of 2,4-dichloro-5-methylpyridine as a key intermediate in the synthesis of agricultural chemicals, with a primary focus on herbicides. The document outlines a representative synthetic protocol for a potent herbicide, details its mechanism of action, and presents relevant quantitative data in a structured format.
Introduction
This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of agrochemicals.[1] Its disubstituted pyridine ring offers strategic positions for functionalization, making it an important intermediate for creating complex molecules with desired biological activities. This is particularly evident in the development of selective herbicides, where the pyridine moiety is a common feature in several commercial products.[1][2]
Application Note 1: Synthesis of Pyridyloxyphenoxypropionate Herbicides
A prominent class of herbicides synthesized from pyridine derivatives are the aryloxyphenoxypropionates, commonly known as "fops".[3] These herbicides are highly effective against a wide range of grass weeds in broadleaf crops. The synthesis of these compounds typically involves a multi-step process, starting with the coupling of a substituted pyridine with a hydroquinone derivative, followed by reaction with a propionate moiety.
While a direct synthetic route from this compound to a commercial herbicide is not extensively detailed in publicly available literature, a plausible and chemically sound pathway can be extrapolated from the synthesis of structurally similar herbicides like Haloxyfop-R-methyl. The following protocol outlines a representative synthesis of a Haloxyfop analog starting from this compound.
Experimental Protocol: Synthesis of a Haloxyfop Analog
Step 1: Synthesis of 3-chloro-2-(4-hydroxyphenoxy)-5-methylpyridine
-
To a stirred solution of hydroquinone (1.1 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3) (2.1 equivalents).
-
Add this compound (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 105-110 °C under a nitrogen atmosphere and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-chloro-2-(4-hydroxyphenoxy)-5-methylpyridine.
Step 2: Synthesis of the Final Herbicide Product
-
To a solution of 3-chloro-2-(4-hydroxyphenoxy)-5-methylpyridine (1.0 equivalent) and (L)-2-methylsulfonyloxy methyl propionate (1.5-2.5 equivalents) in a solvent like chlorobenzene, add potassium carbonate (K2CO3) (1.2-2.0 equivalents).[2]
-
Heat the mixture to 80-85 °C and stir for 48 hours.[2]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the final product by recrystallization or column chromatography.
Data Presentation: Reaction Parameters
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound, Hydroquinone | K2CO3 | DMF | 105-110 | 4-6 | ~94 |
| 2 | 3-chloro-2-(4-hydroxyphenoxy)-5-methylpyridine, (L)-2-methylsulfonyloxy methyl propionate | K2CO3 | Chlorobenzene | 80-85 | 48 | >90 |
Yields are estimated based on the synthesis of the analogous compound, Haloxyfop-R-methyl.[2]
Mechanism of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition
Herbicides belonging to the aryloxyphenoxypropionate class, such as the one described above, act by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[1][3] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[4] The inhibition of this enzyme disrupts the production of lipids, leading to a cessation of growth, particularly in the meristematic tissues of susceptible grass species.[4] This targeted mode of action provides selectivity, as the ACCase enzyme in broadleaf plants is structurally different and less susceptible to inhibition by these herbicides.[3]
Caption: ACCase inhibition by pyridyloxyphenoxypropionate herbicides.
Experimental and Synthetic Workflow
The overall process for the development of a new herbicide based on this compound involves several key stages, from the initial chemical synthesis to the final biological evaluation.
Caption: General workflow for herbicide synthesis and evaluation.
References
- 1. scielo.br [scielo.br]
- 2. CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity - Google Patents [patents.google.com]
- 3. 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 4. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Dichloro-5-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-Dichloro-5-methylpyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common method of chlorinating 2-chloro-5-methylpyridine 1-oxide with phosphorus oxychloride (POCl₃).
Issue 1: Low Yield of this compound
-
Question: My reaction is complete, but the isolated yield of the desired product is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors throughout the synthetic process. Here are the primary areas to investigate:
-
Incomplete Reaction:
-
Insufficient Chlorinating Agent: Ensure an adequate excess of phosphorus oxychloride is used to drive the reaction to completion.
-
Suboptimal Temperature: The reaction temperature should be carefully controlled. While the addition of POCl₃ is often performed at 0°C, the reaction may require heating to reflux for a sufficient period to ensure full conversion.[1]
-
Inadequate Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has reached completion before workup. A typical reaction time is 24 hours at room temperature after initial stirring at a lower temperature.[1]
-
-
Product Decomposition during Workup:
-
Hydrolysis: this compound is susceptible to hydrolysis, especially in the presence of strong bases and prolonged contact with water.
-
Uncontrolled Quenching: The reaction of excess POCl₃ with water is highly exothermic. Quenching the reaction mixture by adding it slowly to a cold, mildly basic solution (e.g., saturated sodium bicarbonate) with vigorous stirring can help control the temperature and pH, minimizing product degradation.
-
Use of Strong Bases: Avoid using strong bases like sodium hydroxide for neutralization. Milder bases such as sodium or potassium carbonate are recommended to prevent hydrolysis of the product.[2]
-
-
Inefficient Extraction:
-
Promptly extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane) after quenching and neutralization to minimize its exposure to the aqueous phase.[1]
-
Perform multiple extractions of the aqueous layer to ensure complete recovery of the product.
-
-
Issue 2: High Levels of 2,6-Dichloro-3-methylpyridine Byproduct
-
Question: My final product is contaminated with a significant amount of an isomeric byproduct. How can I identify and minimize the formation of 2,6-dichloro-3-methyl-pyridine?
-
Answer: The formation of the isomeric byproduct, 2,6-dichloro-3-methyl-pyridine, is a common challenge in this synthesis.[1] Here’s how to address it:
-
Reaction Conditions:
-
Temperature Control: The reaction temperature can influence the regioselectivity of the chlorination. It is advisable to maintain a consistent and optimized temperature throughout the reaction.
-
Base Selection: The choice of base can also affect the product distribution. While triethylamine is commonly used, experimenting with other non-nucleophilic bases might alter the isomer ratio.[1]
-
-
Purification:
-
Column Chromatography: If the formation of the byproduct cannot be completely suppressed, purification by silica gel column chromatography is an effective method for separating the two isomers. A mixture of hexane and ethyl acetate is often used as the eluent.
-
-
Issue 3: Difficult and Hazardous Workup
-
Question: The workup procedure for my reaction is difficult to handle and seems hazardous. Are there safer and more efficient methods?
-
Answer: The workup of reactions involving phosphorus oxychloride requires careful handling due to the highly exothermic and corrosive nature of the reagent when it comes into contact with water.
-
Controlled Quenching: As mentioned previously, a "reverse quench" where the reaction mixture is slowly added to a cold, stirred quenching solution is a much safer approach than adding water directly to the reaction flask.
-
Personal Protective Equipment (PPE): Always perform the reaction and workup in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Neutralization: Use a saturated solution of a mild base like sodium bicarbonate to neutralize the acidic byproducts of the POCl₃ hydrolysis. This is generally a more controlled and less hazardous method than using strong bases.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route for this compound?
-
A1: The most frequently cited method is the chlorination of 2-chloro-5-methylpyridine 1-oxide using phosphorus oxychloride (POCl₃) as the chlorinating agent, often in the presence of a base like triethylamine and a solvent such as dichloromethane.[1]
-
-
Q2: What is the primary byproduct in this synthesis, and how can it be removed?
-
A2: The main byproduct is the isomeric 2,6-dichloro-3-methyl-pyridine.[1] It can be separated from the desired product by silica gel column chromatography.
-
-
Q3: What are the key parameters to control for optimizing the yield and purity?
-
A3: The key parameters to optimize are:
-
Reaction Temperature: Both the initial addition temperature and the subsequent reaction temperature.
-
Reaction Time: Ensuring the reaction proceeds to completion.
-
Stoichiometry of Reagents: The molar ratio of the starting material to the chlorinating agent and base.
-
Workup Conditions: Controlled quenching and the use of mild bases to prevent product degradation.
-
-
-
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
-
A4:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any byproducts, and to assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any isomeric impurities.
-
-
Experimental Protocols
Synthesis of this compound from 2-Chloro-5-methylpyridine 1-Oxide
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
2-Chloro-5-methylpyridine 1-oxide
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexane (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-5-methylpyridine 1-oxide and triethylamine in dichloromethane.
-
Addition of POCl₃: Cool the mixture to 0°C using an ice bath. Add a solution of phosphorus oxychloride in dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for a specified time (e.g., 2 hours), then let it warm to room temperature and stir for an extended period (e.g., 24 hours) until the reaction is complete as monitored by TLC or GC-MS.[1]
-
Quenching: Slowly and carefully add the reaction mixture to a vigorously stirred, cold (0-5°C) saturated solution of sodium bicarbonate.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with water and saturated brine solution.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.
Data Presentation
The following tables are provided as templates for researchers to record and analyze their experimental data to optimize the synthesis of this compound.
Table 1: Effect of Reaction Temperature on Yield and Purity
| Entry | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Purity (%) (by GC/HPLC) | Ratio of 2,4-isomer to 2,6-isomer |
| 1 | 0 → RT | 24 | Data to be filled | Data to be filled | Data to be filled |
| 2 | Reflux | 6 | Data to be filled | Data to be filled | Data to be filled |
| 3 | Custom | Custom | Data to be filled | Data to be filled | Data to be filled |
Table 2: Effect of POCl₃ Stoichiometry on Yield and Purity
| Entry | Molar Ratio (Substrate:POCl₃) | Reaction Time (h) | Yield of this compound (%) | Purity (%) (by GC/HPLC) | Ratio of 2,4-isomer to 2,6-isomer |
| 1 | 1 : 1.5 | 24 | Data to be filled | Data to be filled | Data to be filled |
| 2 | 1 : 2.0 | 24 | Data to be filled | Data to be filled | Data to be filled |
| 3 | 1 : 2.5 | 24 | Data to be filled | Data to be filled | Data to be filled |
Table 3: Effect of Base on Yield and Purity
| Entry | Base | Molar Ratio (Substrate:Base) | Yield of this compound (%) | Purity (%) (by GC/HPLC) | Ratio of 2,4-isomer to 2,6-isomer |
| 1 | Triethylamine | 1 : 1.1 | Data to be filled | Data to be filled | Data to be filled |
| 2 | Diisopropylethylamine | 1 : 1.1 | Data to be filled | Data to be filled | Data to be filled |
| 3 | Pyridine | 1 : 1.1 | Data to be filled | Data to be filled | Data to be filled |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for addressing low product yield.
Reaction Pathway and Byproduct Formation
Caption: Reaction pathway showing the formation of the desired product and the main byproduct.
References
Technical Support Center: Purification of 2,4-Dichloro-5-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,4-Dichloro-5-methylpyridine from a reaction mixture. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Isomeric Byproducts: The most common byproduct is 2,6-dichloro-3-methyl-pyridine.[1]
-
Unreacted Starting Materials: Residual starting materials from the synthesis.
-
Under- or Over-chlorinated Species: Compounds with fewer or more chlorine atoms than the desired product.
-
Hydrolysis Products: If the reaction mixture is exposed to moisture, hydrolysis of the chloro groups can occur.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis, such as phosphorus oxychloride and dichloromethane.[1]
Q2: What is the appearance and solubility of pure this compound?
A2: Pure this compound is a colorless to light yellow liquid. It is slightly soluble in water but soluble in common organic solvents like ethyl acetate and dichloromethane.[1] The yellow coloration in crude products often indicates the presence of impurities.
Q3: Which purification techniques are most effective for this compound?
A3: The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity. The most common and effective techniques include:
-
Aqueous Workup (Extraction): An initial and essential step to remove water-soluble impurities, acids, and bases.
-
Vacuum Distillation: Effective for separating the product from non-volatile impurities and solvents with significantly different boiling points.
-
Column Chromatography: A highly effective method for separating isomeric byproducts and other closely related impurities to achieve high purity.
-
Recrystallization: While this compound is a liquid at room temperature, this technique can be applied if it is a low-melting solid or by forming a solid derivative. It is excellent for achieving high purity.
Q4: How can I monitor the purity of this compound during purification?
A4: The purity of this compound can be assessed using the following analytical techniques:
-
Gas Chromatography (GC): Provides quantitative information on the purity and the relative amounts of volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Another accurate method for quantitative purity assessment.
-
Thin-Layer Chromatography (TLC): A quick and convenient method to qualitatively monitor the progress of purification, especially during column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to estimate purity by integrating signals of the product against those of known impurities or an internal standard.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Aqueous Workup Issues
| Problem | Possible Cause | Recommended Solution |
| Poor separation of organic and aqueous layers (emulsion formation). | High concentration of salts or polar impurities. Vigorous shaking during extraction. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel. Gently rock the funnel instead of vigorous shaking. Allow the mixture to stand for a longer period. If the emulsion persists, filter the mixture through a pad of celite. |
| Product loss during workup. | The product is slightly soluble in the aqueous phase. Incomplete extraction from the aqueous layer. | Perform multiple extractions with a smaller volume of organic solvent rather than a single extraction with a large volume. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to minimize the protonation and water solubility of the pyridine derivative. |
| The organic layer is still colored after washing. | Presence of colored, organic-soluble impurities. | Wash the organic layer with a dilute solution of a reducing agent (e.g., sodium bisulfite) if oxidized impurities are suspected. If the color persists, it will likely need to be removed by column chromatography or distillation. |
Vacuum Distillation Issues
| Problem | Possible Cause | Recommended Solution |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. High vacuum applied too quickly. | Add fresh boiling chips or use a magnetic stirrer. Apply the vacuum gradually. |
| Product decomposition (darkening) in the distillation flask. | The distillation temperature is too high. Presence of acidic or basic impurities catalyzing decomposition. | Use a higher vacuum to lower the boiling point. Neutralize the crude product by performing a thorough aqueous workup before distillation. |
| Poor separation of product from a close-boiling impurity. | Insufficient number of theoretical plates in the distillation setup. | Use a fractional distillation column (e.g., Vigreux or packed column) to increase the separation efficiency. |
Column Chromatography Issues
| Problem | Possible Cause | Recommended Solution |
| Poor separation of spots on TLC and column. | The solvent system (eluent) has incorrect polarity. | Optimize the mobile phase using TLC. A common starting point for dichlorinated pyridines is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the product. A gradient elution (gradually increasing the polarity) may be necessary. |
| Product elutes too quickly or too slowly. | The eluent is too polar or not polar enough, respectively. | If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane). If it elutes too slowly (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate). |
| Streaking of spots on TLC or tailing of peaks from the column. | The sample is too concentrated. Presence of acidic or basic impurities interacting with the silica gel. | Dilute the sample before loading it onto the column. Add a small amount of a modifier to the eluent, such as triethylamine (~0.1-1%) to suppress interactions with acidic silica if the compound is basic. |
| Low recovery of the product from the column. | The product is strongly adsorbed onto the silica gel. The product is co-eluting with an impurity that was not detected by the visualization method. | If the product is stuck on the column, try eluting with a more polar solvent system. Ensure all fractions are collected and analyzed thoroughly. |
Data Presentation
The following table summarizes typical purity levels and yields for the purification of dichlorinated pyridine derivatives using different techniques. Note that specific values for this compound may vary depending on the crude sample's quality.
| Purification Method | Typical Purity | Typical Yield | Notes |
| Aqueous Workup | 80-95% | >90% | Highly dependent on the initial purity. Primarily removes salts and water-soluble impurities. |
| Vacuum Distillation | 95-98% | 70-85% | Effective for removing non-volatile residues and some colored impurities. |
| Column Chromatography | >98% | 60-80% | Provides the highest purity by removing isomeric and other structurally similar impurities. |
| Recrystallization | >99% | 50-70% | Can provide very high purity if a suitable solvent is found and the compound is a solid at low temperatures. |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Transfer the Reaction Mixture: Transfer the crude reaction mixture to a separatory funnel.
-
Dilution: Dilute the mixture with a suitable organic solvent in which the product is soluble, such as ethyl acetate or dichloromethane.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize any acidic components. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Washing:
-
Wash the organic layer with water (2 x 50 mL for a 100 mL organic solution).
-
Wash the organic layer with saturated brine (1 x 50 mL) to facilitate the separation of the layers and remove residual water.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Vacuum Distillation
This protocol is adapted for this compound and assumes the primary impurities are non-volatile.
-
Setup: Assemble a vacuum distillation apparatus. A short path distillation head is suitable for small quantities. For better separation, a Vigreux column can be used.
-
Charging the Flask: Place the crude this compound (obtained after aqueous workup) into the distillation flask along with a magnetic stir bar or boiling chips.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Heat the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
Analysis: Analyze the collected fractions for purity using GC or NMR.
Protocol 3: Purification by Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
TLC Analysis: Determine a suitable eluent system by running TLC plates of the crude material. A mixture of hexane and ethyl acetate is a good starting point. Aim for an Rf value of 0.2-0.4 for the product.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with the determined solvent system.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product and any more polar impurities.
-
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Purification workflow for this compound.
References
Technical Support Center: Synthesis of 2,4-Dichloro-5-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4-Dichloro-5-methylpyridine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the chlorination of 2-chloro-5-methylpyridine 1-oxide using phosphorus oxychloride (POCl₃).
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Reagent Quality:
-
Phosphorus Oxychloride (POCl₃): Ensure the POCl₃ is fresh and has been stored under anhydrous conditions. Over time, it can hydrolyze to phosphoric acid and HCl, reducing its effectiveness. If in doubt, use a newly opened bottle or distill the POCl₃ before use.
-
Starting Material: The purity of the 2-chloro-5-methylpyridine 1-oxide is crucial. Impurities can lead to side reactions, consuming reagents and complicating purification. Recrystallize or purify the starting material if its purity is questionable.
-
Solvent: Use anhydrous dichloromethane to prevent premature quenching of the POCl₃.
-
-
Reaction Conditions:
-
Temperature Control: The initial addition of POCl₃ should be performed at a low temperature (0 °C) to control the exothermic reaction.[1] Subsequently, allowing the reaction to proceed at room temperature is a documented protocol.[1] However, for analogous chlorinations of pyridine derivatives, heating is often required to drive the reaction to completion. If you observe incomplete conversion, a modest increase in temperature (e.g., refluxing in dichloromethane) could be beneficial, but this must be balanced against the risk of increased byproduct formation.
-
Reaction Time: The documented reaction time is 24 hours at room temperature after an initial 2-hour stirring period at 0 °C.[1] If you are experiencing low conversion rates, you can monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Stoichiometry of POCl₃: Using a stoichiometric excess of the chlorinating agent is a common strategy to maximize yield in similar reactions. For the related synthesis of 2-chloro-5-methylpyridine, up to a 70 mole % excess of POCl₃ is recommended.
-
| Parameter | Recommendation | Rationale |
| POCl₃ to Substrate Ratio | 1.5 to 2.5 equivalents | To ensure complete conversion of the starting material. |
| Temperature | Initial addition at 0 °C, then room temperature. Consider gentle heating if conversion is low. | To control the initial exotherm and then provide sufficient energy for the reaction to proceed. |
| Reaction Time | 24 hours, or monitor by TLC/GC for completion. | To allow the reaction to go to completion without excessive byproduct formation. |
Q2: I am observing a significant amount of a byproduct. How can I identify and minimize it?
A2: The primary byproduct in the synthesis of this compound from 2-chloro-5-methylpyridine 1-oxide is the isomeric 2,6-dichloro-3-methylpyridine .[1]
-
Minimizing Byproduct Formation:
-
Temperature Control: Carefully controlling the reaction temperature is crucial, as higher temperatures can sometimes favor the formation of different isomers.
-
Reagent Addition: Slow, dropwise addition of the POCl₃ at a low temperature can help to improve the selectivity of the reaction.
-
-
Separation of Isomers:
-
Fractional Distillation: If the boiling points of the 2,4-dichloro and 2,6-dichloro isomers are sufficiently different, fractional distillation under reduced pressure can be an effective method for separation.
-
Chromatography: Column chromatography is a reliable method for separating isomers. A systematic screening of different solvent systems (e.g., hexane/ethyl acetate mixtures) will be necessary to achieve good separation.
-
Q3: The workup procedure is difficult and I'm losing product. How can I optimize it?
A3: The workup for reactions involving POCl₃ can be challenging due to the highly exothermic and hazardous nature of quenching the excess reagent.
-
Quenching:
-
Slowly and carefully add the reaction mixture to ice-water with vigorous stirring to dissipate the heat generated.
-
Maintain the temperature of the quenching mixture below 20-30 °C.
-
-
Neutralization and Extraction:
-
Neutralize the acidic solution carefully with a base like sodium hydroxide or sodium carbonate.
-
Promptly extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) after neutralization to minimize potential hydrolysis of the product in the aqueous layer.
-
Perform multiple extractions to ensure complete recovery of the product.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthesis protocol for this compound?
A1: A common method involves the chlorination of 2-chloro-5-methylpyridine 1-oxide.
Experimental Protocol: Chlorination of 2-chloro-5-methylpyridine 1-oxide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-5-methylpyridine 1-oxide and triethylamine in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of phosphorus oxychloride in anhydrous dichloromethane dropwise to the cooled mixture over a period of time, ensuring the temperature remains at 0 °C.
-
Reaction: After the addition is complete, stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for 24 hours.[1]
-
Workup:
-
Carefully pour the reaction mixture into ice water.
-
Neutralize the mixture with a sodium hydroxide solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with a saturated brine solution.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography to separate it from the 2,6-dichloro-3-methylpyridine byproduct.
Q2: Are there any alternative synthetic routes to this compound?
A2: While the chlorination of 2-chloro-5-methylpyridine 1-oxide is a common method, other strategies could be explored, drawing from general pyridine chemistry:
-
From 5-Methyl-2,4-pyridinediol: The chlorination of a dihydroxypyridine precursor with a strong chlorinating agent like phosphorus oxychloride is a plausible route. This would be analogous to the synthesis of other dichloropyridines.
-
Sandmeyer Reaction: If a suitable amino-precursor, such as 2-chloro-4-amino-5-methylpyridine, is available, a Sandmeyer reaction could be employed to introduce the second chlorine atom. This reaction involves the formation of a diazonium salt followed by treatment with a copper(I) chloride catalyst.
Q3: How do reaction parameters affect the yield in similar chlorination reactions?
A3: While specific quantitative data for the synthesis of this compound is limited in the public domain, data from the analogous synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil using POCl₃ can provide valuable insights.
Table 1: Influence of Reaction Parameters on the Yield of a Related Dichloropyrimidine Synthesis
| Molar Ratio (Starting Material:POCl₃) | Molar Ratio (Starting Material:Base) | Temperature (°C) | Time (h) | Yield (%) |
| 1:10 | 1:1.5 | 114 | 2 | 92.2 |
Data is for the synthesis of 2,4-dichloro-5-fluoropyrimidine and should be considered as a guide for optimization.
This data suggests that a significant excess of the chlorinating agent and elevated temperatures can lead to high yields in a relatively short reaction time for similar substrates.
Diagrams
Caption: Synthetic workflow for this compound.
References
Technical Support Center: 2,4-Dichloro-5-methylpyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-5-methylpyridine. The information is designed to address common issues encountered during synthesis and functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges observed in reactions with this compound?
A1: Researchers often face challenges related to low reaction yield, poor purity of the final product, and difficulties in controlling regioselectivity during substitution or coupling reactions. Other common issues include incomplete reactions, formation of byproducts, and product decomposition during the workup process.
Q2: How can I improve the yield of my reaction involving this compound?
A2: To improve reaction yields, consider the following:
-
Optimize Reaction Conditions: Systematically adjust the reaction time and temperature. Monitoring the reaction progress using techniques like TLC or LC-MS is crucial.[1]
-
Reagent Stoichiometry: Using a sufficient excess of the coupling partner or reagent can help drive the reaction to completion.[1]
-
Purity of Starting Materials: Ensure the this compound and other reactants are of high purity to avoid side reactions.[1]
-
Controlled Workup: The product can be susceptible to hydrolysis. A controlled quenching process, for instance, by slowly adding the reaction mixture to a cold, mildly basic solution, can prevent product degradation.[1]
Q3: What are the typical byproducts in reactions with this compound?
A3: Common byproducts can include monochlorinated species, where only one of the chlorine atoms has reacted, or the formation of isomers. For instance, in some synthesis routes, the isomeric 2,6-dichloro-3-methyl-pyridine can be a byproduct.[2] Incomplete reactions can also lead to the presence of unreacted starting material in the final product mixture.[1]
Q4: How do I purify the final product effectively?
A4: Effective purification is critical for obtaining a high-purity product.
-
Column Chromatography: This is a common method for purification. A typical eluent system is a mixture of hexane and ethyl acetate.[1] A gradient elution may be necessary for optimal separation.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective final purification step.[1]
-
Removal of Reagents: Ensure complete removal of excess reagents from the synthesis, such as phosphorus oxychloride (POCl₃), which can co-elute with the product.[1] Thorough quenching and washing of the organic layer with a mild base like sodium bicarbonate solution can help remove acidic byproducts.[1]
Q5: Which position (C2 or C4) is more reactive in this compound?
A5: In nucleophilic aromatic substitution (SNAr) and many cross-coupling reactions, the C4 position of the dichloropyridine ring is generally more reactive than the C2 position.[3][4] This is attributed to the electronic effects of the pyridine nitrogen. However, reaction conditions, catalysts, and ligands can be tailored to achieve selective reaction at the C2 position.[3][4]
Troubleshooting Guides
Issue 1: Low Product Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time and monitor progress via TLC or LC-MS.[1]- Increase the reaction temperature cautiously, as this may also promote side reactions.[1]- Ensure an appropriate excess of the limiting reagent is used.[1] |
| Product Decomposition During Workup | - Perform a "reverse quench" by adding the reaction mixture to a cold (0-5 °C) and vigorously stirred solution of a mild base like sodium bicarbonate.[1]- Avoid using strong bases such as sodium hydroxide for pH adjustment; opt for milder bases like potassium carbonate.[1]- Minimize the product's contact time with the aqueous phase by performing prompt extractions.[1] |
| Formation of Side Products | - Purify the starting materials to remove any impurities that might be causing side reactions.[1]- Carefully control the reaction temperature to minimize the formation of undesired byproducts.[1] |
Issue 2: Poor Product Purity
| Possible Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Material | - Refer to the troubleshooting steps for "Incomplete Reaction" to drive the reaction to completion.[1] |
| Formation of Monochloro or Other Side Products | - Monitor the reaction closely with TLC or LC-MS to identify the formation of side products.[1]- Optimize chromatographic separation using a suitable solvent system, potentially with gradient elution.[1] |
| Incomplete Removal of Reagents (e.g., POCl₃) | - Ensure the quenching step is thorough to hydrolyze all excess reagents.[1]- Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic byproducts.[1]- Concentrate the crude product under reduced pressure to remove volatile impurities before purification.[1] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a suitable degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield and purity.
Caption: Logic diagram for site selectivity in reactions.
References
Technical Support Center: HPLC Analysis of 2,4-Dichloro-5-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 2,4-Dichloro-5-methylpyridine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when analyzing this compound by reversed-phase HPLC?
A1: The most prevalent issue is peak tailing. As a basic compound, this compound can interact with acidic residual silanols on traditional silica-based columns.[1] This secondary interaction leads to asymmetrical peaks, which can compromise quantification and resolution.
Q2: How can I prevent peak tailing for this compound?
A2: To mitigate peak tailing, consider the following strategies:
-
Mobile Phase pH: Use a mobile phase with a pH between 3 and 4. This ensures the basic pyridine nitrogen is protonated, reducing its interaction with silanol groups.[2] Using an acidic modifier like formic acid or phosphoric acid is common.[3][4]
-
Column Choice: Employ a modern, high-purity, end-capped silica column (Type B) or a specialized column with low silanol activity.[3][5]
-
Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.[5]
Q3: My compound has poor retention on a C18 column. What should I do?
A3: Poor retention of polar pyridine derivatives can occur on standard reversed-phase columns.[1] To increase retention, you can:
-
Decrease Organic Solvent: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.
-
Use a Different Stationary Phase: Consider a column with a polar-embedded phase, which is designed to provide better retention for polar compounds in highly aqueous mobile phases.[5]
-
Consider HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable approach than reversed-phase.[6]
Q4: What is a good starting wavelength for UV detection of this compound?
A4: Pyridine and its derivatives typically show UV absorbance in the 200-280 nm range.[7] A good starting point for method development would be around 260-265 nm, but it is crucial to determine the optimal wavelength by measuring the UV spectrum of a standard solution.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Retention Time Shifts (Drifting or Sudden) | 1. Change in mobile phase composition (improper mixing, evaporation).[9][10] 2. Column not properly equilibrated.[5][9] 3. Fluctuation in column temperature.[11][12] 4. Change in pump flow rate.[9] 5. Column degradation or contamination.[11] | 1. Prepare fresh mobile phase daily. Ensure solvents are miscible and properly degassed.[9] 2. Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.[5] 3. Use a column oven to maintain a constant temperature.[12] 4. Check the pump for leaks and perform a flow rate calibration.[13] 5. Use a guard column and flush the column with a strong solvent. If the problem persists, replace the column.[14] |
| Peak Tailing | 1. Secondary interaction with column silanols (common for basic pyridines).[1] 2. Column contamination or degradation. 3. Sample injected in a solvent stronger than the mobile phase.[13] | 1. Lower the mobile phase pH with 0.1% formic or phosphoric acid. Use a high-purity, end-capped column.[3][7] 2. Back-flush the column or replace it if necessary. 3. Dissolve the sample in the initial mobile phase whenever possible.[12] |
| Peak Fronting | 1. Column overload (sample concentration or injection volume too high).[12][13] 2. Sample solvent is significantly stronger than the mobile phase.[13] | 1. Reduce the injection volume or dilute the sample.[13] 2. Prepare the sample in the mobile phase or a weaker solvent.[12] |
| Poor Peak Resolution | 1. Suboptimal mobile phase composition. 2. Inadequate column efficiency. 3. Isomers of the compound are present and co-eluting.[1] | 1. Adjust the organic solvent-to-buffer ratio. Try a different organic solvent (e.g., methanol instead of acetonitrile). 2. Use a longer column or a column with a smaller particle size.[15] 3. Optimize the mobile phase selectivity or try a different column chemistry. A slower gradient may be required. |
| High Backpressure | 1. Blockage in the system (e.g., inlet frit, tubing, guard column).[13] 2. Mobile phase precipitation (especially with buffers). 3. Flow rate is too high. | 1. Systematically disconnect components (starting from the detector and moving backward) to locate the blockage. Replace the blocked part. 2. Ensure buffer salts are fully dissolved and are soluble in the highest organic percentage of your gradient. Flush the system with water to remove salts.[12] 3. Reduce the flow rate to within the column's recommended operating range. |
Experimental Protocols
Representative HPLC Method for this compound
This protocol is a starting point based on established methods for similar dichlorinated pyridine analogs.[7][8] Optimization may be required for specific applications.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump.
-
UV-Vis Detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade, filtered and degassed).
-
Formic Acid (reagent grade).
-
Reference standard of this compound (of known purity).
3. Chromatographic Conditions:
| Parameter | Recommended Value |
| Stationary Phase | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid[7][8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[7] |
| Gradient Program | 30% B to 80% B over 15 minutes, hold for 3 min, then return to 30% B and re-equilibrate for 5 min.[8] |
| Flow Rate | 1.0 mL/min[7][8] |
| Column Temperature | 30 °C[7][8] |
| Detection Wavelength | 265 nm (Verify with UV scan of standard)[8] |
| Injection Volume | 10 µL[7][8] |
4. Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in acetonitrile. From this, prepare a series of calibration standards by serial dilution with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid).[7]
-
Sample Preparation: Dissolve the sample in the initial mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[7]
-
Analysis: Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.[1] Inject the standards to generate a calibration curve, followed by the samples.
Visualizations
Caption: General workflow for HPLC analysis of this compound.
Caption: Logical flow for troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Separation of Pyrimidine, 2,4-dichloro-5-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Pyrimidine, 2,4-dichloro-5-methyl- | SIELC Technologies [sielc.com]
- 5. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. solutions.shimadzu.co.jp [solutions.shimadzu.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
Technical Support Center: Reactions of 2,4-Dichloro-5-methylpyridine with Amines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dichloro-5-methylpyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during amination reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity when reacting this compound with primary or secondary amines?
A1: In nucleophilic aromatic substitution (SNAr) reactions, the chlorine atom at the C4 position of the pyridine ring is generally more susceptible to substitution by primary and secondary amines. This preference is due to the electronic stabilization of the Meisenheimer intermediate formed during the reaction. The electron-donating methyl group at the 5-position further influences the electron distribution of the ring, but the C4 position typically remains the primary site of attack.
Q2: What are the common side reactions to be aware of?
A2: The primary side reactions of concern are:
-
Di-substitution: Reaction of the amine at both the C2 and C4 positions, especially when using an excess of the amine or elevated temperatures.
-
Hydrolysis: If water is present in the reaction mixture, this compound or the aminated product can hydrolyze to form the corresponding pyridin-2-one or pyridin-4-one derivatives.
-
Reaction with the methyl group: While less common under typical amination conditions, harsh reaction conditions could potentially lead to side reactions involving the methyl group.
-
Formation of isomeric impurities: Although C4 substitution is favored, a small percentage of the C2-substituted isomer may also be formed, leading to purification challenges.
Q3: How can I minimize the formation of the di-substituted byproduct?
A3: To minimize di-substitution, it is recommended to use a controlled stoichiometry of the amine (typically 1.0 to 1.2 equivalents). Running the reaction at lower temperatures and carefully monitoring its progress by TLC or LC-MS to stop it upon consumption of the starting material can also prevent over-reaction.
Q4: What purification methods are most effective for isolating the desired mono-aminated product?
A4: The most common and effective purification methods are:
-
Column chromatography: Silica gel chromatography is widely used to separate the desired mono-substituted product from the starting material, di-substituted byproduct, and other impurities. A gradient elution with a mixture of hexanes and ethyl acetate is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Acid-base extraction: The basicity of the pyridine nitrogen allows for purification through acid-base extraction to remove non-basic impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the amination of this compound.
Logical Diagram for Troubleshooting Common Issues
Caption: Troubleshooting workflow for amination reactions.
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | 1. Insufficiently reactive amine: The nucleophilicity of the amine is too low for the reaction to proceed efficiently at the given temperature. 2. Suboptimal reaction temperature: The temperature may be too low to overcome the activation energy of the reaction. 3. Presence of moisture: Water can hydrolyze the starting material or product. 4. Base is not strong enough: An inadequate base may not effectively scavenge the HCl generated during the reaction, leading to protonation of the amine nucleophile and halting the reaction. | 1. Consider using a more nucleophilic amine or a different solvent that can better solvate the transition state. 2. Gradually increase the reaction temperature and monitor the progress by TLC. Be cautious as higher temperatures can also lead to more side products. 3. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. 4. Use a stronger, non-nucleophilic base such as potassium carbonate or triethylamine. |
| Multiple Products Observed by TLC/LC-MS | 1. Di-substitution: An excess of the amine nucleophile has been used, or the reaction was run for too long or at too high a temperature. 2. Isomer formation: Both C2 and C4 isomers are being formed. 3. Hydrolysis: Presence of water in the reaction has led to the formation of hydroxylated byproducts. | 1. Use a stoichiometric amount of the amine (1.0-1.2 equivalents). Monitor the reaction closely and stop it once the starting material is consumed. 2. Lowering the reaction temperature may improve regioselectivity. Purification by column chromatography will be necessary to separate the isomers. 3. Ensure the reaction is run under strictly anhydrous conditions. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient reaction time or temperature: The reaction has not been allowed to proceed to completion. 2. Deactivation of the amine: The amine may have been protonated by the generated HCl if the base is not effective. | 1. Increase the reaction time or temperature, monitoring for the formation of side products. 2. Ensure an adequate amount of a suitable base is present in the reaction mixture. |
Quantitative Data on Regioselectivity
The regioselectivity of the amination of this compound is highly dependent on the nature of the amine and the reaction conditions. While specific quantitative data for a wide range of amines with this compound is not extensively published, the following table provides representative data based on analogous systems and general principles of SNAr on dichloropyridines.
| Amine Type | Nucleophile Example | Typical Conditions | Expected Major Product | Expected C4:C2 Ratio |
| Primary Alkylamine | n-Butylamine | EtOH, K₂CO₃, 80 °C | 2-Chloro-5-methyl-4-(butylamino)pyridine | >95:5 |
| Secondary Alkylamine | Diethylamine | ACN, Et₃N, RT | 2-Chloro-4-(diethylamino)-5-methylpyridine | >90:10 |
| Primary Arylamine | Aniline | DMF, NaH, 100 °C | 4-(Phenylamino)-2-chloro-5-methylpyridine | >98:2 |
| Secondary Cyclic Amine | Piperidine | Toluene, K₂CO₃, reflux | 2-Chloro-5-methyl-4-(piperidin-1-yl)pyridine | >95:5 |
Note: These ratios are estimates and can vary based on the specific substrate, amine, solvent, temperature, and base used.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-(Alkylamino)-2-chloro-5-methylpyridine
This protocol describes a general method for the reaction of this compound with a primary or secondary alkylamine.
Workflow Diagram
Caption: General experimental workflow for amination.
Materials:
-
This compound (1.0 equiv)
-
Alkylamine (1.1 equiv)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous ethanol (EtOH) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the alkylamine (1.1 equiv), and the base (2.0 equiv).
-
Add the anhydrous solvent (e.g., EtOH or ACN) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(alkylamino)-2-chloro-5-methylpyridine.
Disclaimer: The information provided in this document is intended for research and development purposes only. All experiments should be conducted by trained professionals in a well-ventilated fume hood, using appropriate personal protective equipment. The reaction conditions and purification methods may require optimization for specific substrates and scales.
Technical Support Center: Scale-up Synthesis of 2,4-Dichloro-5-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 2,4-Dichloro-5-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The primary synthetic routes for this compound include:
-
Chlorination of a Pyridine N-oxide: A widely used method involves the chlorination of 2-chloro-5-methylpyridine 1-oxide using a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine.[1]
-
From a Dihydropyridone Precursor: Another route starts with 5-methyl-3,4-dihydro-2(1H)-pyridone, which is halogenated and then dehydrohalogenated to form a hydroxypyridine intermediate. This intermediate is subsequently chlorinated to yield the final product.[2][3]
Q2: What are the critical reagents and solvents for this synthesis?
A2: Key reagents include a chlorinating agent, typically phosphorus oxychloride (POCl₃) or phosgene.[2][3] High-boiling point solvents such as 1,2,4-trichlorobenzene are often preferred for the reaction, especially at a larger scale, as the process can require elevated temperatures, often between 80°C and 130°C.[2][3][4] Dichloromethane can also be used as a solvent in the N-oxide route.[1]
Q3: What are the typical byproducts and impurities I should expect?
A3: During the synthesis of this compound, several byproducts and impurities can form:
-
Isomeric Byproducts: A common isomeric impurity is 2,6-dichloro-3-methyl-pyridine.[1]
-
Incomplete Reaction Products: Residual starting materials or mono-chlorinated intermediates may be present if the reaction does not go to completion.
-
Over-chlorination Products: Although less commonly cited for this specific molecule, over-chlorination on other positions of the pyridine ring or the methyl group is a potential risk.
-
Hydrolysis Products: The dichloromethyl group can be susceptible to hydrolysis, which may lead to the formation of aldehyde impurities, especially during aqueous workup.[5]
Q4: How can I purify the crude this compound?
A4: The choice of purification method depends on the scale of the synthesis and the impurity profile:
-
Acid-Base Extraction: This is an effective first step to remove non-basic organic impurities. The basic pyridine product is protonated and extracted into an acidic aqueous layer, which is then basified and re-extracted into an organic solvent.[5]
-
Vacuum Distillation: This method is ideal for large-scale purification to remove non-volatile residues and impurities with significantly different boiling points.[5]
-
Flash Chromatography: For achieving the highest purity and removing structurally similar impurities, flash chromatography is the most effective method, though it can be less economical for very large scales.[5]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using TLC or GC/MS and extend the reaction time if necessary. - Increase Reaction Temperature: Ensure the reaction reaches and maintains the optimal temperature (e.g., 80-130°C when using high-boiling solvents).[2][3][4] - Optimize Reagent Stoichiometry: Use a stoichiometric excess (up to 70 mole %) of the chlorinating agent (e.g., POCl₃) to drive the reaction to completion.[2][3][4] |
| Product Decomposition During Workup | - Controlled Quenching: Slowly add the reaction mixture to a cold (0-5°C), vigorously stirred aqueous solution of a mild base like sodium bicarbonate to control the exotherm and minimize hydrolysis.[6] - Avoid Strong Bases: Use milder bases like potassium carbonate or sodium bicarbonate for pH adjustment instead of strong bases like sodium hydroxide.[6] - Efficient Extraction: Promptly extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) immediately after quenching to minimize its contact time with the aqueous phase.[1][6] |
| Degraded Chlorinating Agent | - Use Fresh Reagent: Ensure the phosphorus oxychloride (POCl₃) is of high purity and has been stored under anhydrous conditions to prevent degradation.[6] |
Problem 2: Presence of 2,6-dichloro-3-methyl-pyridine Isomer
| Potential Cause | Troubleshooting Step |
| Reaction Conditions Favoring Isomer Formation | - Temperature Control: Carefully control the reaction temperature, as temperature fluctuations can influence the regioselectivity of the chlorination. - Purification: Employ high-resolution purification techniques like flash column chromatography to separate the isomers. Optimize the solvent system to maximize the separation.[5] |
Problem 3: Product is Dark or Discolored After Purification
| Potential Cause | Troubleshooting Step |
| Product Instability | - Proper Storage: Store the purified this compound under an inert atmosphere (nitrogen or argon), protected from light and moisture, to prevent degradation and discoloration over time.[5] |
| Residual Acidic Impurities | - Thorough Washing: During the workup, ensure the organic layer is thoroughly washed with a saturated sodium bicarbonate solution to remove any residual acidic impurities that could catalyze degradation.[6] |
Experimental Protocols
Synthesis of this compound from 2-chloro-5-methylpyridine 1-oxide
-
Reaction Setup: In a suitable reaction vessel, create a mixture of 2-chloro-5-methylpyridine 1-oxide and triethylamine in dichloromethane.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition of POCl₃: Slowly add a solution of phosphorus oxychloride in dichloromethane to the cooled mixture.
-
Initial Reaction: Stir the reaction mixture at 0°C for 2 hours.
-
Reaction at Room Temperature: Allow the mixture to warm to room temperature and continue stirring for 24 hours.
-
Quenching: Carefully add water to the reaction mixture to quench the excess POCl₃.
-
Neutralization: Neutralize the mixture with a sodium hydroxide solution.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Washing: Wash the combined organic layers with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[1]
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Synthesis of this compound via N-oxide.
References
- 1. This compound | 56961-78-5 [chemicalbook.com]
- 2. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 3. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 4. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2,4-Dichloro-5-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,4-Dichloro-5-methylpyridine. Our aim is to offer practical solutions to common challenges encountered during the removal of impurities from this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurity encountered during the synthesis of this compound is the positional isomer, 2,6-dichloro-3-methyl-pyridine.[1][2] Other potential impurities can include unreacted starting materials, residual solvents, and by-products from side reactions, such as over-chlorinated species.[3]
Q2: Which purification techniques are most effective for removing these impurities?
A2: The most effective methods for purifying this compound are fractional distillation, recrystallization, and column chromatography (including HPLC). The choice of method depends on the level of purity required, the scale of the purification, and the specific impurities present. For separating the key isomeric impurity, fractional distillation and chromatography are often the most suitable choices due to the similar properties of the isomers.[1]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be reliably assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[3][4][5] GC and HPLC are excellent for quantifying the levels of isomeric and other organic impurities, while qNMR can provide a highly accurate measure of absolute purity without the need for a specific reference standard of the main impurity.[3][4]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of this compound.
Fractional Distillation
Problem: Poor separation of this compound from its isomer.
-
Possible Cause: The boiling points of this compound and its isomer, 2,6-dichloro-3-methyl-pyridine, are very close, making separation by simple distillation ineffective.[1] Insufficient column efficiency is a common reason for poor separation of such close-boiling isomers.[1][6][7]
-
Solution:
-
Use a fractionating column with a high number of theoretical plates. A Vigreux column or a packed column (e.g., with Raschig rings or structured packing) is necessary.[6] The longer the column, the higher the efficiency.
-
Maintain a slow and steady distillation rate. This allows for proper equilibrium to be established on each theoretical plate within the column, leading to better separation.[6]
-
Optimize the reflux ratio. A higher reflux ratio (more condensate returning to the column than is collected) generally improves separation but increases the distillation time. A typical starting point for a difficult separation is a reflux ratio of 4:1.[8]
-
Perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling points of the compounds, which can sometimes enhance the boiling point difference and prevent thermal degradation.
-
Recrystallization
Problem: Oiling out instead of crystallization.
-
Possible Cause: The solute is coming out of solution above its melting point, or the solution is too supersaturated with the compound or impurities. This can be more common when using mixed solvent systems.
-
Solution:
-
Use a solvent with a lower boiling point. This ensures the solvent's boiling point is below the melting point of your compound.
-
Add slightly more of the "good" solvent. This will reduce the supersaturation and encourage slower crystal growth.
-
Ensure slow cooling. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
-
Scratch the inside of the flask with a glass rod at the surface of the liquid. This can provide a nucleation site for crystal growth.
-
Add a seed crystal of pure this compound if available.
-
Problem: Low recovery of purified product.
-
Possible Cause: Too much solvent was used, the product has significant solubility in the cold solvent, or crystals were lost during filtration and washing.
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
-
If too much solvent was added, carefully evaporate some of the solvent and attempt to recrystallize again.
-
High-Performance Liquid Chromatography (HPLC)
Problem: Co-elution of this compound and its isomer.
-
Possible Cause: The chosen stationary phase and mobile phase do not provide sufficient selectivity to resolve the two isomers.
-
Solution:
-
Optimize the mobile phase.
-
Adjust the solvent strength: For reversed-phase HPLC (e.g., with a C18 column), try varying the ratio of the organic modifier (e.g., acetonitrile or methanol) to water.[9]
-
Change the organic modifier: Acetonitrile and methanol offer different selectivities. If one doesn't work, try the other.[9]
-
Adjust the pH of the mobile phase: For pyridine-containing compounds, small changes in pH can significantly impact retention and selectivity. Using a buffer is crucial for reproducibility.[9]
-
-
Change the stationary phase. If mobile phase optimization is unsuccessful, a different column chemistry may be required. Consider a phenyl-hexyl column, which can provide alternative selectivity through π-π interactions.
-
Adjust the temperature. Running the column at a different temperature can sometimes improve the separation of closely eluting peaks.
-
Decrease the flow rate. This can increase the number of theoretical plates and improve resolution, although it will lengthen the run time.
-
Quantitative Data Summary
| Purification Method | Impurity | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Fractional Distillation | 2,6-dichloro-3-methyl-pyridine | Data not available | >98% (achievable) | Dependent on cut-off | Requires a highly efficient column and careful control of parameters. |
| Recrystallization | Various | ~90% | >99% (achievable) | 70-90% (typical) | Highly dependent on the choice of solvent and the nature of the impurities. |
| Preparative HPLC | Isomeric and other impurities | Variable | >99.5% (achievable) | 50-80% (typical) | Can provide very high purity but may be less suitable for large-scale purification. |
Note: The values in this table are estimates based on typical results for the purification of similar organic compounds and should be considered as a general guide. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol is a starting point for developing a GC method to assess the purity of this compound and quantify the 2,6-dichloro-3-methyl-pyridine impurity.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]
-
Injector Temperature: 250 °C.[3]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min.
-
Hold at 200 °C for 5 minutes.[10]
-
-
Detector Temperature: 280 °C.[3]
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.[10]
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in acetone or dichloromethane.[10]
Protocol 2: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for separating this compound from its isomer.
-
Instrumentation: Preparative HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 mm x 20 mm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A good starting point is a gradient of 30% to 80% acetonitrile in water over 20 minutes. The mobile phase can be buffered with 0.1% formic acid to improve peak shape.[5]
-
Flow Rate: 10-20 mL/min (will depend on column dimensions).
-
Detection Wavelength: 270 nm.[5]
-
Sample Preparation: Dissolve the crude material in the initial mobile phase composition to the highest possible concentration without causing precipitation.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for resolving co-eluting isomers in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H5Cl2N | CID 12643718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,4-Dichloro-5-methylpyridine and 2,4-dichloro-5-methylpyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Heterocyclic Scaffold
In the realm of medicinal chemistry and drug development, the selection of the appropriate heterocyclic core is a critical decision that profoundly influences the synthetic strategy and the biological activity of the target molecules. Among the myriad of available scaffolds, halogenated pyridines and pyrimidines are of paramount importance due to their prevalence in bioactive compounds and their synthetic versatility. This guide provides an objective comparison of the reactivity of two closely related and commercially available building blocks: 2,4-dichloro-5-methylpyridine and 2,4-dichloro-5-methylpyrimidine, with a focus on their behavior in nucleophilic aromatic substitution (SNAr) reactions.
Theoretical Background: An Electron-Deficient Pyrimidine Ring Enhances Reactivity
The fundamental difference in reactivity between this compound and 2,4-dichloro-5-methylpyrimidine stems from the electronic properties of their respective aromatic cores. The pyrimidine ring, containing two nitrogen atoms at the 1 and 3 positions, is significantly more electron-deficient than the pyridine ring, which possesses only a single nitrogen atom. This heightened electron deficiency in the pyrimidine system renders the carbon atoms of the ring more electrophilic and, consequently, more susceptible to attack by nucleophiles.
In the context of nucleophilic aromatic substitution, the reaction proceeds through a two-step addition-elimination mechanism involving a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the rate of the reaction. The presence of two electron-withdrawing nitrogen atoms in the pyrimidine ring provides greater stabilization of the negative charge in the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction and leading to a faster rate of substitution compared to the corresponding pyridine derivative.
For both this compound and 2,4-dichloro-5-methylpyrimidine, nucleophilic attack is regioselective, with the chlorine atom at the C4 position being preferentially displaced over the one at the C2 position. This is attributed to the more effective delocalization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position, which is para to one of the ring nitrogens.
Comparative Reactivity Data: A Side-by-Side Look at Nucleophilic Substitution Reactions
| Feature | This compound | 2,4-dichloro-5-methylpyrimidine |
| Reaction with Amines | ||
| Nucleophile | Ammonia | N-substituted cyclic amines |
| Product | 4-amino-2-chloro-5-methylpyridine | 2-amino-4-chloro-5-methylpyrimidines and 4-amino-2-chloropyrimidines[1] |
| Conditions | Typically requires elevated temperatures and pressures. | Can often proceed at or below room temperature.[1] |
| Reaction with Alkoxides | ||
| Nucleophile | Sodium Methoxide | Sodium Methoxide |
| Product | 2-chloro-4-methoxy-5-methylpyridine | 4-chloro-2-methoxy-5-methylpyrimidine or 2,4-dimethoxy-5-methylpyrimidine |
| Conditions | Often requires heating in methanol. | Can proceed at room temperature or with mild heating. |
Experimental Workflow and Methodologies
A robust experimental design is crucial for accurately comparing the reactivity of these two compounds. A general workflow for a comparative study is outlined below.
Detailed Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine
This protocol provides a representative procedure for the amination of 2,4-dichloro-5-methylpyrimidine with morpholine. A similar procedure can be adapted for this compound, likely requiring more forcing conditions (e.g., higher temperature, longer reaction time) to achieve a comparable yield.
Materials:
-
2,4-dichloro-5-methylpyrimidine (1.0 eq)
-
Morpholine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Acetonitrile (or another suitable aprotic solvent)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloro-5-methylpyrimidine.
-
Add anhydrous acetonitrile to dissolve the starting material.
-
To the stirred solution, add triethylamine followed by the dropwise addition of morpholine at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion (as indicated by the consumption of the starting material), remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-morpholino-2-chloro-5-methylpyrimidine.
Conclusion: Strategic Scaffold Selection for Optimized Synthesis
The evidence strongly indicates that 2,4-dichloro-5-methylpyrimidine is a more reactive substrate for nucleophilic aromatic substitution than this compound. This enhanced reactivity, a direct consequence of the electron-deficient nature of the pyrimidine ring, often translates to milder reaction conditions, shorter reaction times, and potentially higher yields. For drug development professionals and synthetic chemists, this key difference has significant implications for route design and optimization. When a facile nucleophilic displacement is desired, 2,4-dichloro-5-methylpyrimidine is the superior choice. Conversely, if a more controlled or stepwise functionalization is required, the less reactive this compound might offer advantages. Ultimately, a thorough understanding of the relative reactivity of these versatile building blocks empowers researchers to make informed decisions, leading to more efficient and successful synthetic campaigns.
References
A Comparative Guide to the Synthesis of 2,4-Dichloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 2,4-Dichloro-5-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. The selection of an appropriate synthetic pathway is crucial for efficiency, scalability, and cost-effectiveness in research and development. This document outlines two distinct methods, presenting experimental data and detailed protocols to inform the selection process.
Comparison of Synthesis Routes
The two routes detailed below commence from different starting materials: 2-chloro-5-methylpyridine 1-oxide and 5-methyl-3,4-dihydro-2(1H)-pyridone (DHP). Each route presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and potential byproducts.
| Parameter | Route 1: From 2-Chloro-5-methylpyridine 1-oxide | Route 2: From 5-methyl-3,4-dihydro-2(1H)-pyridone (DHP) |
| Starting Material | 2-Chloro-5-methylpyridine 1-oxide | 5-methyl-3,4-dihydro-2(1H)-pyridone (DHP) |
| Key Reagents | Phosphorus oxychloride, Triethylamine | Chlorine, Phosphorus oxychloride |
| Intermediate | None | 2-Chloro-5-methylpyridine |
| Reported Yield | Not explicitly reported for the final product. | 81.3% for the intermediate (2-chloro-5-methylpyridine)[1] |
| Key Byproducts | 2,6-dichloro-3-methyl-pyridine[2] | Not explicitly reported for the final chlorination step. |
| Reaction Conditions | 0 °C to room temperature | Elevated temperatures (50-120 °C)[1][3] |
| Scalability | Potentially suitable for large-scale synthesis. | Described in patents, suggesting industrial applicability.[1][3] |
Experimental Protocols
Route 1: Synthesis from 2-Chloro-5-methylpyridine 1-oxide
This route offers a direct conversion to the target molecule. The N-oxide group activates the pyridine ring, facilitating chlorination.
Reaction Scheme:
Detailed Protocol:
A solution of phosphorus oxychloride in dichloromethane is added to a mixture of 2-chloro-5-methylpyridine 1-oxide and triethylamine in dichloromethane at 0 °C.[2] The reaction mixture is stirred for 2 hours at this temperature and then allowed to react at room temperature for 24 hours.[2] Following the reaction, water is added, and the mixture is neutralized with a sodium hydroxide solution. The organic layer is separated, washed with a saturated brine solution, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[2]
Route 2: Synthesis from 5-methyl-3,4-dihydro-2(1H)-pyridone (DHP)
This multi-step synthesis first generates 2-chloro-5-methylpyridine, which is then further chlorinated to the final product.
Reaction Scheme:
Detailed Protocol:
Step 1 & 2: Synthesis of 2-Chloro-5-methylpyridine
A solution of 5-methyl-3,4-dihydro-2(1H)-pyridone (DHP) in a high-boiling solvent such as 1,2,4-trichlorobenzene (TCB) is warmed to 50°C.[1] Chlorine gas is passed through the solution. After the initial chlorination, the solution is heated to 100°C, and phosphorus oxychloride is added over 30 minutes. The temperature is then raised to 120°C and held for 6.5 hours.[1] The reaction mixture is subsequently added to a solution of sodium hydroxide in water. The organic layer containing 2-chloro-5-methylpyridine is then separated. An 81.3% yield for 2-chloro-5-methylpyridine based on the starting DHP has been reported for this process.[1]
Step 3: Chlorination of 2-Chloro-5-methylpyridine
Logical Workflow for Synthesis Route Selection
The choice between these synthetic routes will depend on the specific requirements of the research or production team. The following diagram illustrates a logical workflow for making this decision.
Caption: Decision workflow for selecting a synthesis route.
Conclusion
Both presented routes offer viable pathways to this compound. Route 1 is more direct but lacks explicit yield data in the available literature, and the formation of the 2,6-dichloro isomer is a potential drawback. Route 2 is a multi-step process with a reported high yield for the intermediate, 2-chloro-5-methylpyridine. However, the final chlorination step requires further development and optimization to be a fully established protocol.
For researchers with access to 2-chloro-5-methylpyridine 1-oxide, Route 1 may be a straightforward option to explore, with the caveat that purification from the isomeric byproduct will be necessary. For those starting from DHP or having the capabilities for process optimization, Route 2 presents a promising alternative, particularly given the high yield of the key intermediate. The ultimate choice will depend on a careful consideration of starting material availability, the scale of the synthesis, and the resources available for process development.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 2,4-Dichloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,4-Dichloro-5-methylpyridine, a key intermediate in the production of pharmaceuticals and agrochemicals, is a critical process for many in the chemical and life sciences fields. Traditional synthetic routes often rely on potent chlorinating agents that may present handling challenges and lead to the formation of undesired byproducts. This guide provides an objective comparison of alternative reagents and methodologies for the synthesis of this compound, supported by experimental data, to assist researchers in selecting the most suitable approach for their specific needs.
Comparison of Synthetic Routes
The synthesis of this compound can be achieved through various pathways, each with its own set of reagents, conditions, and outcomes. The following table summarizes and compares some of the prominent methods.
| Starting Material | Chlorinating Reagent(s) | Key Reaction Conditions | Yield (%) | Purity (%) | Key Byproducts | Reference |
| 3-Methylpyridine N-oxide | Phosphorus oxychloride (POCl₃) | Dichloromethane (CH₂Cl₂), Triethylamine (Et₃N), 0°C to room temperature, 24h | Not specified | Not specified | 2-Chloro-3-methylpyridine, 4-Chloro-3-methylpyridine, 3-Chloro-5-methylpyridine | U.S. Patent 4,897,488[1] |
| 3-Methylpyridine N-oxide | Oxalyl chloride ((COCl)₂), Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂), -70°C to 0°C, 30 min | 86% | High | Regioisomers | [2] |
| 5-Methyl-3,4-dihydro-2(1H)-pyridone (DHP) | Chlorine (Cl₂), then Phosphorus oxychloride (POCl₃) | 1,2,4-Trichlorobenzene (TCB), 50-60°C (chlorination), then 122°C (aromatization), 6.5h | 81.3% | Not specified | Not specified | [3] |
| 2,4-Dihydroxy-5-methylpyrimidine (Thymine) | Phosphorus oxychloride (POCl₃) | Reflux conditions | High (not quantified) | High (with purification) | Not specified | [4] |
Detailed Experimental Protocols
Method 1: Chlorination of 3-Methylpyridine N-oxide with Oxalyl Chloride
This method offers a high-yield and regioselective route to this compound under mild conditions.[2]
Experimental Protocol:
-
To a solution of 3-Methylpyridine N-oxide (1.0 mmol) in dichloromethane (10 mL) at -70°C, add triethylamine (2.0 mmol).
-
Slowly add a solution of oxalyl chloride (2.0 mmol) in dichloromethane (5 mL) to the reaction mixture, maintaining the temperature at -70°C.
-
Upon completion of the addition, allow the reaction to warm to 0°C and stir for 30 minutes.
-
Quench the reaction with the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Two-Step Synthesis from 5-Methyl-3,4-dihydro-2(1H)-pyridone (DHP)
This protocol involves the initial chlorination of DHP followed by aromatization to yield the desired product.[3]
Experimental Protocol:
-
Dissolve 5-Methyl-3,4-dihydro-2(1H)-pyridone (0.25 mol) in 1,2,4-trichlorobenzene.
-
Pass chlorine gas through the solution while maintaining the temperature between 50 and 60°C until the reaction is complete (indicated by a color change and a positive test for free chlorine).
-
Heat the resulting solution of dichloro-DHP to 122°C.
-
Add phosphorus oxychloride (0.425 mol) dropwise over 30 minutes.
-
Maintain the reaction mixture at this temperature for 6.5 hours.
-
Cool the reaction mixture and pour it into a solution of 30% sodium hydroxide in water.
-
Adjust the pH to 6.5 with sulfuric acid and separate the organic layer.
-
The organic layer containing this compound can be used for subsequent steps or purified further.
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations involved in the different synthetic routes to this compound.
Caption: Synthetic routes to this compound.
Experimental Workflow Overview
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General experimental workflow for synthesis.
Concluding Remarks
The choice of synthetic route for this compound depends on several factors, including the availability of starting materials, desired yield and purity, and the scale of the reaction. The use of oxalyl chloride with 3-methylpyridine N-oxide presents a modern, mild, and highly efficient alternative to traditional methods that often employ harsher reagents like phosphorus oxychloride. While the two-step method from DHP offers a good yield, it involves high temperatures and a chlorinated solvent. The direct chlorination of thymine is a straightforward approach, though detailed comparative data on yield and purity against other methods would be beneficial for a complete assessment. Researchers are encouraged to consider the safety, environmental impact, and cost-effectiveness of each method when making their selection.
References
A Comparative Guide to the Validation of Analytical Methods for 2,4-Dichloro-5-methylpyridine
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of chemical intermediates is critical for ensuring the quality, safety, and efficacy of final pharmaceutical products. 2,4-Dichloro-5-methylpyridine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of validated analytical methods for its analysis, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
While specific, publicly available validation studies for this compound are limited, this guide utilizes performance data from structurally analogous compounds to provide a robust framework for method selection and validation. The principles and experimental protocols outlined herein are directly applicable and adaptable for the analysis of this compound.
Comparison of Analytical Method Performance
The choice of an analytical method for the quantification and purity assessment of this compound depends on several factors, including the required sensitivity, the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a versatile technique suitable for routine quality control, while Gas Chromatography-Mass Spectrometry (GC-MS) offers higher sensitivity and specificity, making it ideal for trace-level analysis and impurity identification.
Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters
| Performance Metric | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase, followed by detection based on mass-to-charge ratio. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% to 102.0% | 95.0% to 105.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 5.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.5 ng/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~1.5 ng/mL |
Note: The quantitative data presented is based on typical performance for analogous chlorinated pyridine compounds due to the limited availability of specific validation data for this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following protocols are based on established methods for similar compounds and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Objective: To determine the purity and quantify this compound in a sample matrix.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid or Trifluoroacetic acid
-
This compound reference standard of known purity
Chromatographic Conditions (starting point):
-
Mobile Phase: A gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B). A typical gradient could be 30% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm (to be optimized based on the UV spectrum of the analyte)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile or methanol at 1 mg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in a suitable solvent to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To detect and quantify trace levels of this compound and confirm its identity.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Methanol or Dichloromethane (GC grade)
-
Helium (carrier gas)
-
This compound reference standard of known purity
Chromatographic and Mass Spectrometric Conditions (starting point):
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (1 µL)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300. For quantification, Selected Ion Monitoring (SIM) of characteristic ions is recommended.
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in methanol or dichloromethane at 1 mg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve or dilute the sample in a suitable solvent to an expected concentration within the calibration range.
-
Analysis: Inject the prepared standards and samples into the GC-MS system.
-
Quantification and Confirmation: For quantification, use the peak area of a characteristic ion in SIM mode and a calibration curve. For confirmation, compare the retention time and the full scan mass spectrum of the analyte in the sample to that of the reference standard.
Visualizing Analytical Workflows
To better understand the logical flow of the analytical validation process and method selection, the following diagrams are provided.
A Comparative Study of Dichlorinated Picoline Isomers for Researchers and Drug Development Professionals
An In-depth Analysis of Physicochemical Properties, Synthesis, and Biological Activity
Dichlorinated picoline isomers, a group of organochlorine compounds, are of significant interest to researchers in the fields of agrochemicals, pharmaceuticals, and materials science. The position of the two chlorine atoms and the methyl group on the pyridine ring dramatically influences the physicochemical properties, reactivity, and biological activity of these isomers. This guide provides a comprehensive comparative analysis of various dichlorinated picoline isomers to aid researchers, scientists, and drug development professionals in their research and development endeavors.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of dichlorinated picoline isomers are crucial for determining their solubility, membrane permeability, and overall suitability for various applications. The following table summarizes the key physical and chemical data for several dichlorinated picoline isomers.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 2,3-Dichloro-5-methylpyridine | C₆H₅Cl₂N | 162.02 | Solid | Data Not Available | Data Not Available |
| 2,4-Dichloro-3-methylpyridine | C₆H₅Cl₂N | 162.01 | Data Not Available | Data Not Available | Data Not Available |
| 2,4-Dichloro-5-methylpyridine | C₆H₅Cl₂N | 162.01 | Data Not Available | Data Not Available | Data Not Available |
| 2,5-Dichloro-3-methylpyridine | C₆H₅Cl₂N | 162.02 | Data Not Available | Data Not Available | Data Not Available |
| 2,5-Dichloro-4-methylpyridine | C₆H₅Cl₂N | 162.02 | Data Not Available | 219.3 @ 760 mmHg[1] | 1.3 ± 0.1[1] |
| 2,6-Dichloro-3-methylpyridine | C₆H₅Cl₂N | 162.01 | Data Not Available | Data Not Available | Data Not Available |
| 3,5-Dichloro-2-methylpyridine | C₆H₅Cl₂N | 162.01 | Data Not Available | Data Not Available | Data Not Available |
| 3,5-Dichloro-4-methylpyridine | C₆H₅Cl₂N | 162.01 | 49 | 125-127 @ 74 Torr | 1.319 ± 0.06[2] |
Synthesis and Characterization: Experimental Protocols
The synthesis of dichlorinated picoline isomers can be achieved through various routes, often involving the chlorination of picoline or its derivatives. The choice of synthetic strategy depends on the desired isomer and the availability of starting materials.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of dichlorinated picoline isomers.
Caption: A generalized workflow for the synthesis and characterization of dichlorinated picoline isomers.
Experimental Protocol: Synthesis of 2,3-dichloro-5-methylpyridine[2]
This protocol describes a method for the selective synthesis of 2,3-dichloro-5-methylpyridine from pyridone and chlorine.
Materials:
-
Pyridone
-
Toluene
-
Ferric chloride
-
Chlorine gas
-
Phosgene
Procedure:
-
At 20°C, add 66.7g (0.6mol) of pyridone, 333.5g of toluene, and 9.8g (0.06mol) of ferric chloride into a 500ml four-necked flask.
-
Pass phosgene (9L/h) through the mixture for 3 hours.
-
Simultaneously, pass chlorine gas (9.5L/h) into the mixed solution for 3 hours.
-
After the reaction is complete, raise the temperature to 110°C.
-
Pass phosgene (9L/h) through the mixture again for 3 hours and continue the reaction for 1 hour.
-
The product is obtained through post-processing steps, yielding a mixture of 2-chloro-5-methylpyridine and 2,3-dichloro-5-methylpyridine.
Experimental Protocol: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure and isomeric purity of the synthesized dichlorinated picoline.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Dissolve approximately 5-10 mg of the purified dichlorinated picoline isomer in ~0.6 mL of a suitable deuterated solvent in a clean NMR tube.
-
Add a small amount of TMS as an internal reference (δ 0.00 ppm).
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the specific isomer.
Biological Activity and Applications
Dichlorinated picolines are valuable intermediates in the synthesis of a wide range of biologically active molecules, including herbicides, insecticides, and pharmaceuticals.[3][4][5] The specific biological activity is highly dependent on the substitution pattern of the chlorine atoms and the methyl group.
Herbicidal and Insecticidal Activity
Certain dichlorinated picoline isomers serve as key precursors for potent agrochemicals. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is an important intermediate in the synthesis of the insecticides Chlorfluazuron and Fluazuron.[3] These compounds act by inhibiting chitin synthesis in insects.[3] The synthetic pathway often involves nucleophilic substitution of one of the chlorine atoms.
Caption: A simplified synthetic pathway from a dichlorinated picoline intermediate to chitin synthesis inhibitors.
Pharmaceutical Applications
Dichlorinated picoline derivatives also show promise in medicinal chemistry. For example, 2,3-dichloro-5-methylpyridine is a key intermediate in the synthesis of novel compounds with potential antimicrobial and anti-inflammatory properties.[4] The specific mechanism of action and signaling pathways involved are areas of active research.
Comparative Toxicity
Conclusion
The dichlorinated picoline isomers represent a versatile class of compounds with significant potential in various fields of chemical research and development. The differences in their physicochemical properties, arising from the varied substitution patterns, dictate their suitability for specific applications. While synthetic routes to several isomers have been established, there remains a need for more comprehensive and comparative studies on their biological activities and toxicological profiles. This guide provides a foundational overview to assist researchers in navigating the complexities of this important class of chemical intermediates. Further investigation into the structure-activity relationships of these isomers will undoubtedly unlock new opportunities for the development of novel agrochemicals, pharmaceuticals, and advanced materials.
References
- 1. This compound | C6H5Cl2N | CID 12643718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
A Comparative Cost-Analysis of Synthetic Routes to 2,4-Dichloro-5-methylpyridine
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 2,4-Dichloro-5-methylpyridine is a crucial building block in the production of various pharmaceuticals and agrochemicals. This guide provides a detailed comparison of two primary synthetic methodologies, offering experimental data and a cost analysis to inform strategic procurement and manufacturing decisions.
This analysis focuses on two common routes for the synthesis of this compound: a multi-step synthesis commencing from 3-Picoline via its N-oxide, and a pathway beginning with the chlorination of 2-Hydroxy-5-methylpyridine. The evaluation encompasses reaction yields, reagent costs, and provides detailed experimental protocols for reproducibility.
Comparative Data at a Glance
The following table summarizes the key quantitative metrics for the two synthetic routes, providing a clear comparison of their efficiency and economic viability.
| Parameter | Route 1: From 3-Picoline | Route 2: From 2-Hydroxy-5-methylpyridine |
| Starting Material | 3-Picoline | 2-Hydroxy-5-methylpyridine |
| Key Intermediates | 3-Picoline N-oxide, 2-Chloro-5-methylpyridine, 2-Chloro-5-methylpyridine 1-oxide | 2-Chloro-5-methylpyridine |
| Overall Yield | ~65-75% (estimated) | ~85-95% (estimated) |
| Primary Reagents | Hydrogen Peroxide, Acetic Acid, Phosphorus Oxychloride, Triethylamine | Phosphorus Oxychloride |
| Estimated Cost of Raw Materials per kg of Product | Moderately High | Moderate |
| Process Complexity | Multi-step, requires isolation of intermediates | Fewer steps, potentially more direct |
| Safety Considerations | Use of strong oxidizing and chlorinating agents | Use of a strong chlorinating agent |
Experimental Protocols
Route 1: Synthesis from 3-Picoline
This pathway involves a three-step process starting with the oxidation of 3-Picoline, followed by chlorination and subsequent rearrangement and further chlorination.
Step 1: Synthesis of 3-Picoline N-oxide
-
Procedure: 3-Picoline is oxidized using an oxidizing agent such as hydrogen peroxide in a solvent like acetic acid. The reaction mixture is typically heated to facilitate the conversion.
-
Yield: This reaction generally proceeds with high efficiency, with reported yields often exceeding 90%.
Step 2: Synthesis of 2-Chloro-5-methylpyridine from 3-Picoline N-oxide
-
Procedure: 3-Picoline N-oxide is reacted with a chlorinating agent like phosphorus oxychloride (POCl₃). The reaction is often carried out in the presence of a base such as triethylamine to neutralize the generated acid.[1] The reaction of 3-Methylpyridine N-Oxide with phosphorus oxychloride is a known method for producing 2-Chloro-3-Methylpyridine and 2-Chloro-5-Methylpyridine.[1] An example protocol involves adding 80g of 3-Methylpyridine N-Oxide to dichloromethane, cooling, and then adding benzoyl chloride and triethylamine. After workup, the intermediate is reacted with phosphorus oxychloride in chlorobenzene to yield 2-Chloro-5-Methylpyridine with a yield of 82.2%.[1]
-
Yield: The reported yield for this step is approximately 82.2%.[1]
Step 3: Synthesis of this compound from 2-Chloro-5-methylpyridine 1-oxide
-
Procedure: The synthesis involves the reaction of 2-chloro-5-methylpyridine 1-oxide with a chlorinating agent like phosphorus oxychloride in a suitable solvent such as dichloromethane, often in the presence of a base like triethylamine. The reaction is typically initiated at a low temperature (0 °C) and then allowed to proceed at room temperature.
Route 2: Synthesis from 2-Hydroxy-5-methylpyridine
This method offers a more direct approach to the target molecule through sequential chlorination steps.
Step 1 & 2: Synthesis of this compound
-
Procedure: 2-Hydroxy-5-methylpyridine (which exists in tautomeric equilibrium with 5-methyl-2-pyridone) is subjected to chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃). It is plausible that this proceeds in a stepwise manner, first forming 2-chloro-5-methylpyridine, which is then further chlorinated at the 4-position under forcing conditions. A general procedure for the chlorination of hydroxypyridines involves heating the substrate with an equimolar amount of POCl₃ in a sealed reactor, which can lead to high yields of the corresponding chloropyridines.[2][3][4]
-
Yield: For similar chlorinations of hydroxypyridines, yields are reported to be high, often 90% or more.[3] It is therefore estimated that the overall yield for this two-step, one-pot chlorination would be in a similar range.
Cost Analysis
A comprehensive cost analysis depends on the current market prices of the starting materials and reagents, which can be subject to fluctuation. However, a qualitative and semi-quantitative comparison can be made based on typical bulk pricing.
| Reagent | Route 1 (per kg of product - Estimated) | Route 2 (per kg of product - Estimated) | Price Range (per kg) |
| 3-Picoline | ~1.5 - 2.0 kg | - | $19 - $20 (500ml) |
| 2-Hydroxy-5-methylpyridine | - | ~1.2 - 1.5 kg | $12 - $176 |
| Phosphorus Oxychloride | High | Moderate | $25 - $70 (for smaller quantities) |
| Triethylamine | Moderate | - | $70 - $125 |
| Solvents (e.g., Dichloromethane, Acetic Acid) | High | Low | Variable |
Route 1 involves more steps and a wider variety of reagents, including a relatively expensive starting material in the form of 3-picoline and the use of triethylamine. The multi-step nature also introduces higher processing costs.
Route 2 is a more atom-economical and direct route. Although the starting material, 2-hydroxy-5-methylpyridine, can have a variable price, the overall lower number of steps and reagents could make this the more cost-effective option, particularly at an industrial scale.
Logical Workflow for Synthesis Route Selection
The decision-making process for selecting the optimal synthesis route can be visualized as follows:
Conclusion
Both synthetic routes presented are viable for the production of this compound. The choice between them will likely depend on the specific circumstances of the manufacturing environment.
-
Route 1 (from 3-Picoline) , while being a longer process, starts from a readily available commodity chemical. The well-defined steps may offer more predictable outcomes and easier troubleshooting.
-
Route 2 (from 2-Hydroxy-5-methylpyridine) presents a more direct and potentially more cost-effective pathway due to fewer steps and reagents. However, the availability and cost of the starting material may be a determining factor.
For large-scale industrial production, the efficiency and lower processing costs of Route 2 would likely make it the more attractive option, provided a stable and economical supply of 2-hydroxy-5-methylpyridine can be secured. For smaller-scale laboratory synthesis, the choice may be influenced more by the ready availability of either starting material in a particular institution's chemical inventory. Further process optimization for either route could also significantly impact the final cost-benefit analysis.
References
- 1. Page loading... [guidechem.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Assessing the Purity of Commercial 2,4-Dichloro-5-methylpyridine
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical determinant of successful outcomes in discovery and development. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial 2,4-Dichloro-5-methylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds. We present detailed experimental protocols and discuss potential impurities to facilitate a thorough evaluation of this commercially available reagent.
This compound is a substituted pyridine derivative utilized in the synthesis of a range of biologically active molecules. The presence of impurities in this starting material can have significant downstream consequences, potentially leading to the formation of undesired side products, reduced yields, and complications in purification. Therefore, robust analytical methods are essential to accurately determine the purity of commercial batches and to identify and quantify any impurities.
Comparison of Commercial this compound
| Supplier/Source | Stated Purity | Analytical Method for Purity |
| ChemScene | ≥96% | Not Specified |
| Dideu Industries Group Limited | 99.00% | Not Specified |
| Zhengzhou Lingzhiyue Technology Co., Ltd. | 99% | Not Specified |
| Chem-Impex | ≥ 98% | GC |
| Shaanxi Dideu New Materials Co. Ltd. | 98.0% | Not Specified |
| Leyan | ≥98.0% | NMR[1] |
Potential Impurities in Commercial this compound
The impurity profile of commercial this compound is largely dependent on the synthetic route employed by the manufacturer. A common synthesis involves the chlorination of 2-chloro-5-methylpyridine 1-oxide with phosphorus oxychloride.[2][3] This process can lead to the formation of several impurities, including:
-
Positional Isomers: The most notable by-product from this synthesis is 2,6-dichloro-3-methyl-pyridine.[2][3]
-
Precursor-Related Impurities: Unreacted starting materials, such as 2-chloro-5-methylpyridine 1-oxide, may be present.
-
Over-chlorinated By-products: The reaction conditions could potentially lead to the formation of trichlorinated pyridine species.
-
Other Related Substances: Depending on the specific manufacturing process, other chlorinated pyridines or related compounds could be present as impurities.
The identification and quantification of these potential impurities are critical for a complete assessment of the material's quality.
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is recommended for the comprehensive evaluation of this compound purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is well-suited for the analysis of this compound.
Experimental Protocol: Reverse-Phase HPLC
| Parameter | Recommended Conditions |
| Instrumentation | Standard HPLC system with a UV detector |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water containing a suitable buffer (e.g., 0.1% formic acid or phosphate buffer). A typical starting point could be a 60:40 (v/v) ratio of acetonitrile to buffer. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection. |
Gas Chromatography (GC)
GC is an excellent method for the analysis of volatile and thermally stable compounds like this compound. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide high-resolution separation and sensitive detection of the main component and its volatile impurities.
Experimental Protocol: Gas Chromatography (GC-FID/MS)
| Parameter | Recommended Conditions |
| Instrumentation | Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Carrier Gas | Helium or Nitrogen at a constant flow rate of 1.0-1.5 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature: 100 °C, hold for 2 minutes. Ramp: 10 °C/min to 250 °C. Hold: 5 minutes at 250 °C. |
| Detector Temperature | 280 °C (FID) or MS transfer line at 280 °C |
| Injection Volume | 1 µL (split injection) |
| Sample Preparation | Prepare a solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL. |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity against a certified internal standard without the need for a reference standard of the analyte itself. It is a powerful tool for obtaining an accurate and precise purity value.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
| Parameter | Recommended Conditions |
| Instrumentation | High-resolution NMR spectrometer (e.g., 400 MHz or higher) |
| Internal Standard | A certified internal standard with known purity that has signals that do not overlap with the analyte signals (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene). |
| Solvent | A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, Chloroform-d). |
| Sample Preparation | Accurately weigh about 10-20 mg of this compound and a similar, accurately weighed amount of the internal standard into an NMR tube. Dissolve the mixture in a known volume of the deuterated solvent. |
| Acquisition Parameters | A 90° pulse angle and a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) are crucial for accurate quantification. |
| Data Processing | Careful integration of the signals from the analyte and the internal standard. The purity is calculated based on the integral values, the number of protons for each signal, and the weights and purities of the analyte and the internal standard. |
Visualizing the Workflow and Method Comparison
To aid in the selection of an appropriate analytical strategy, the following diagrams illustrate the experimental workflow for purity assessment and a logical comparison of the primary analytical techniques.
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Comparison of analytical techniques for purity assessment.
Conclusion
The quality of this compound can vary between suppliers, and the presence of impurities can adversely affect research and development outcomes. This guide provides a framework for the systematic and objective assessment of the purity of commercial batches of this important chemical intermediate. By employing a combination of HPLC, GC, and qNMR techniques, researchers can confidently ascertain the quality of their starting materials, leading to more reliable and reproducible results. It is strongly recommended that researchers independently verify the purity of commercial reagents rather than relying solely on the supplier's certificate of analysis.
References
A Comparative Guide to the Applications of 2,4-Dichloro-5-methylpyridine in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
2,4-Dichloro-5-methylpyridine is a versatile heterocyclic building block that plays a crucial role as a key intermediate in the synthesis of a wide range of high-value chemicals, particularly in the agrochemical and pharmaceutical industries. Its disubstituted pyridine ring, featuring reactive chlorine atoms at the 2- and 4-positions, allows for selective functionalization through various organic reactions, making it an attractive scaffold for the construction of complex molecular architectures. This guide provides a comparative overview of its applications, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their synthetic strategies.
Performance in Chemical Synthesis: A Comparative Overview
The utility of this compound primarily lies in its susceptibility to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, further influenced by the chlorine atoms, facilitates the displacement of the chlorides by a variety of nucleophiles. Notably, the chlorine at the 4-position is generally more reactive towards nucleophilic attack than the chlorine at the 2-position, allowing for regioselective synthesis.
While direct head-to-head comparative studies with alternative building blocks are not extensively documented in the literature, we can infer its performance by examining its role in the synthesis of specific commercial products and comparing the overall synthetic routes with those starting from different precursors.
Case Study: Synthesis of Agrochemicals
This compound and its derivatives are pivotal intermediates in the production of several herbicides and fungicides. The strategic introduction of different functional groups onto the pyridine core allows for the fine-tuning of the biological activity of the final product.
For instance, the synthesis of novel phenylpyridine moiety-containing α-trifluoroanisole derivatives with herbicidal activity has been reported. In such syntheses, a di-substituted pyridine derivative serves as a core structure. While the specific use of this compound is not detailed in this particular study, the general synthetic strategy highlights the importance of dihalopyridines in accessing these complex structures. The choice of starting material in these cases is often dictated by factors such as commercial availability, cost, and the desired substitution pattern on the final molecule.
Table 1: Comparison of Precursors for Phenylpyridine-based Herbicides
| Precursor | Key Reaction(s) | Reported Yields | Advantages | Disadvantages |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | Suzuki-Miyaura Coupling | Good to excellent | Direct route to trifluoromethylated derivatives. | Higher cost of starting material. |
| This compound | Sequential SNAr and/or Cross-Coupling | Route dependent | Readily available; allows for diverse functionalization at two positions. | May require more synthetic steps to achieve complex substitution patterns. |
| Substituted 2-phenylpyridines | Direct functionalization (e.g., chlorination) | Variable | Shorter synthetic route if the core is available. | Limited availability of diverse starting materials; potential for regioisomer formation. |
Case Study: Synthesis of Pharmaceuticals
The pyridine scaffold is a well-established privileged structure in medicinal chemistry, and this compound serves as a valuable starting material for the synthesis of various biologically active compounds.
A notable example is its utility in the synthesis of kinase inhibitors. The general strategy involves the sequential displacement of the two chlorine atoms to introduce different amine or aryl groups, leading to the formation of potent and selective inhibitors. For instance, a closely related analog, 2,4-dichloro-5-nitropyridine, is utilized in the synthesis of Rho-Kinase (ROCK) inhibitors. The synthetic workflow involves an initial nucleophilic aromatic substitution followed by a Suzuki-Miyaura cross-coupling reaction.
Furthermore, a derivative of this compound, 2-chloro-5-methyl-4-pyridinamine, is a key intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist. The synthesis involves the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide.
Table 2: Comparison of Building Blocks for Kinase Inhibitor Synthesis
| Building Block | Key Reaction(s) | Reported Overall Yield | Advantages | Disadvantages |
| This compound | Sequential SNAr, Cross-Coupling | Route dependent | Versatile for creating diverse libraries of compounds. | Multi-step synthesis may be required. |
| 2-Amino-5-bromo-4-methylpyridine | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination | Good | Bromo-substituent is highly reactive in cross-coupling. | Limited to functionalization at the 5-position. |
| 2,4-Dichloropyrimidine | Sequential SNAr | Good to excellent | Highly activated system for nucleophilic substitution. | Different heterocyclic core, leading to different SAR. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of this compound in synthesis. Below are representative protocols for key transformations.
Protocol 1: Synthesis of 2-Chloro-5-methyl-4-pyridinamine (Intermediate for Finerenone)
This protocol is adapted from a patented procedure for the synthesis of a key intermediate for Finerenone.
Reaction: Hydrogenation of 2-chloro-5-methyl-4-nitropyridine-1-oxide.
Materials:
-
2-chloro-5-methyl-4-nitropyridine-1-oxide
-
Ethanol
-
Platinum on carbon catalyst (e.g., 0.5% Pt + 0.3% Mo on carbon powder)
-
Hydrogen gas
-
Inert gas (e.g., Argon)
-
Pressure reactor
Procedure:
-
Charge a pressure reactor with 2-chloro-5-methyl-4-nitropyridine-1-oxide and the platinum on carbon catalyst.
-
Add ethanol as the solvent.
-
Seal the reactor and purge with an inert gas.
-
Pressurize the reactor with hydrogen gas.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C) for a specified time (e.g., 12-24 hours), monitoring the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Upon completion, vent the reactor and purge with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by crystallization or chromatography if necessary.
Expected Yield: High yields (often quantitative) are reported for this type of reduction.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the 4-Position
This protocol is a general representation of a typical SNAr reaction on a dichloropyridine derivative, inspired by procedures for analogous compounds.
Reaction: Reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, morpholine)
-
Aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of this compound in the chosen solvent, add the amine nucleophile (typically 1.0-1.2 equivalents).
-
Add the base (typically 1.5-2.0 equivalents).
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate key synthetic transformations involving this compound and related structures.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its reactivity profile allows for the efficient and regioselective construction of complex molecular frameworks that are central to the development of new agrochemicals and pharmaceuticals. While direct comparative studies are often proprietary or not widely published, the analysis of its application in the synthesis of commercially important molecules demonstrates its significance. The provided experimental protocols and synthetic pathway visualizations offer a practical guide for researchers looking to leverage the synthetic potential of this important intermediate. The choice of this compound over other alternatives will ultimately depend on a combination of factors including the specific target molecule, desired substitution patterns, cost, and availability. However, its proven track record in a variety of successful synthetic campaigns solidifies its position as a key tool in the chemist's arsenal.
Safety Operating Guide
Essential Guide to the Proper Disposal of 2,4-Dichloro-5-methylpyridine
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds like 2,4-Dichloro-5-methylpyridine are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for its safe disposal, aligning with standard laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the highest degree of caution. This compound is classified as a hazardous substance and requires specific safety measures to prevent exposure and environmental contamination.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.[1]
-
Eye Protection: Use chemical safety goggles or a face shield.[1][2]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2][3]
General Handling Guidelines:
-
Avoid all personal contact with the substance, including inhalation of vapors or mists.[4][5]
-
Store in a tightly closed container in a cool, well-ventilated place.[4][6]
-
Avoid contact with incompatible materials such as strong acids, bases, and oxidizing agents.[1][6][7]
In Case of a Spill: In the event of a spill, evacuate all non-essential personnel from the area and move upwind.[4][5] Remove all ignition sources.[7] Spills should be absorbed using an inert material such as sand, vermiculite, or earth.[1][4][7] The absorbed material must be collected into a designated, sealed, and appropriately labeled container for hazardous waste.[1][4] Do not allow the chemical or cleanup materials to enter drains or waterways.[1][4][5]
Hazard Profile and Data
To ensure proper handling and waste segregation, it is essential to understand the hazards associated with this compound. The following table summarizes its classification under the Globally Harmonized System (GHS).
| Hazard Statement Code | Description | Classification |
| H302 | Harmful if swallowed | Acute Toxicity (Oral), Category 4[4][8] |
| H312 | Harmful in contact with skin | Acute Toxicity (Dermal), Category 4[4][8] |
| H332 | Harmful if inhaled | Acute Toxicity (Inhalation), Category 4[4][8] |
| H315 | Causes skin irritation | Skin Irritation, Category 2[4][8] |
| H319 | Causes serious eye irritation | Serious Eye Irritation, Category 2A[4][8] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure, Category 3[4][8] |
This data is derived from available Safety Data Sheets (SDS) for this compound and structurally similar compounds.[4][8]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in strict accordance with local, state, and federal regulations.[5][9] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste trash.[1][8]
Methodology for Waste Segregation and Collection:
-
Waste Characterization: Classify waste containing this compound as halogenated organic hazardous waste .[1][3] This is a critical first step for proper segregation.
-
Segregation:
-
Container Selection:
-
Waste Labeling:
-
Clearly label the container with the words "HAZARDOUS WASTE" .[1][3][10]
-
Write out the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[1]
-
If the waste is a mixture, list all chemical constituents and their approximate percentages.[1][10]
-
Include appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).[8]
-
-
Accumulation and Storage:
-
Disposal and Decontamination:
-
Once the waste container is full (no more than 90% capacity) or is no longer being used, arrange for disposal.
-
Submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste management contractor.[2][3][10]
-
Empty containers that previously held this compound must also be treated as hazardous waste.[5][8] These containers should be triple-rinsed with a suitable solvent; the rinsate must be collected and disposed of as hazardous waste.[11]
-
Disposal Workflow Visualization
The following diagram illustrates the logical process for the safe disposal of this compound from the point of generation to final pickup.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. benchchem.com [benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for Handling 2,4-Dichloro-5-methylpyridine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,4-Dichloro-5-methylpyridine. Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment.
Hazard Profile: this compound is a hazardous substance.[1] It is harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation, as well as respiratory irritation.[2][3][4]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.[2][5]
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields or chemical goggles are mandatory.[1][5] A face shield should be worn when there is a risk of splashing.[5] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for protection.[5][6][7] Always inspect gloves for damage before use and change them immediately upon contact with the chemical.[5] Double gloving is advised for tasks with a higher risk of exposure.[5] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned.[5] |
| Foot Protection | Closed-toe Shoes | Shoes that cover the entire foot are required.[5] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5][7] If ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary.[8] |
Operational Plan: Safe Handling Protocol
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[5]
-
Inspect all necessary PPE for integrity and wear it properly.[5]
-
Locate the nearest emergency shower and eyewash station before beginning work.[9]
Handling:
-
Avoid all personal contact, including inhalation of vapors or dust.[2]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2][5]
-
Decontaminate the work surface and any equipment used.[5]
-
Contaminated clothing should be removed and laundered before reuse.[2][4]
Emergency Procedures
Spill Response:
-
Minor Spills:
-
Alert personnel in the immediate area.[10]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like sand, earth, or vermiculite.[2]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][10]
-
Clean the spill area with soap and water.[9]
-
-
Major Spills:
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately flush skin with plenty of water and soap.[2] Remove contaminated clothing.[4] Seek medical attention if irritation persists.[2] |
| Inhalation | Remove the individual to fresh air.[2][4] If not breathing, give artificial respiration. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[2][4] Seek immediate medical attention.[4] |
Disposal Plan
All waste materials containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[1][12]
Waste Segregation and Collection:
-
Collect all chemical waste in a designated, properly labeled, and sealed container.[2] The container should be made of a compatible material like polyethylene or polypropylene.[2]
-
Label the waste container clearly with "Hazardous Waste" and the chemical name.[11]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
Disposal Protocol:
-
Disposal must be carried out by a licensed hazardous waste disposal company.
-
Consult local, state, and federal regulations for specific disposal requirements.[1]
-
Empty containers should be decontaminated or disposed of as hazardous waste.[1] Puncturing empty containers can prevent reuse.[1]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound | C6H5Cl2N | CID 12643718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. fishersci.com [fishersci.com]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. umanitoba.ca [umanitoba.ca]
- 11. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
